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Imidazo[1,5-a]pyridin-1-amine

Cat. No.: B11923001
M. Wt: 133.15 g/mol
InChI Key: XJAJIUWYCSBPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-a]pyridin-1-amine is a nitrogen-containing fused bicyclic heterocycle of significant interest in modern organic and medicinal chemistry. This compound features the imidazo[1,5-a]pyridine scaffold, which is recognized as a privileged pharmacophore in drug discovery due to its wide range of biological activities . Compounds based on this core structure have been investigated as potent antitumor agents that inhibit topoisomerase II, as well as cytotoxic immunosuppressants and DNA synthesis inhibitors . The structure is also found in various natural products . The amine functional group at the 1-position makes this particular derivative a valuable and versatile building block for further chemical modifications. It can be used in metal-catalyzed cross-coupling reactions, amide bond formation, and reductive amination to create diverse libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. Researchers are exploring the applications of this scaffold in developing new therapeutic agents, with published studies showing related analogues exhibiting promising antifungal activity against agricultural pathogens such as Venturia inaequalis, Rhizoctonia solani, and Bipolaris sorokiniana . Beyond medicinal chemistry, the imidazo[1,5-a]pyridine core has applications in material science, where it is used in photoluminescent sensors and in the synthesis of pincer and heterocyclic carbene ligands for transition metal catalysis . This product is intended for research and development purposes in a laboratory setting only. For Research Use Only. Not for diagnostic or therapeutic use, and not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B11923001 Imidazo[1,5-a]pyridin-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C7H7N3/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H,8H2

InChI Key

XJAJIUWYCSBPEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CN2C=C1)N

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,5 a Pyridine Derivatives

General Approaches to the Imidazo[1,5-a]pyridine (B1214698) Nucleus

The construction of the imidazo[1,5-a]pyridine system is of significant interest in medicinal and materials chemistry. researchgate.net As a result, numerous synthetic protocols have been developed. The most common approaches involve forming the five-membered ring through annulation onto a pyridine (B92270) backbone. nih.gov These strategies can be broadly categorized based on the key bond-forming reactions utilized in the ring closure step.

Cyclocondensation Reactions for Imidazo[1,5-a]pyridine Formation

Cyclocondensation reactions represent a foundational approach to the imidazo[1,5-a]pyridine core, typically involving the reaction of a nucleophilic 2-(aminomethyl)pyridine derivative with a suitable electrophilic partner. beilstein-journals.org This strategy has been widely employed using various electrophiles.

A prevalent method involves the condensation of 2-(aminomethyl)pyridines (also known as 2-picolylamines) with reagents like carboxylic acids, acyl chlorides, and anhydrides. beilstein-journals.org For instance, the reaction between a carboxylic acid and a 2-methylaminopyridine using propane (B168953) phosphoric acid anhydride (B1165640) (T3P) as a condensing agent provides a one-pot route to 1,3-disubstituted imidazo[1,5-a]pyridines. researchgate.net A novel cyclocondensation strategy utilizes nitroalkanes, which are electrophilically activated by polyphosphoric acid (PPA), to react with 2-picolylamines, affording the desired heterocyclic system. beilstein-journals.orgnih.gov Another innovative one-pot method involves the cyclo-condensation of 2-pyridyl ketones with aldehydes or alkyl glyoxylates, assisted by magnesium nitride (Mg₃N₂), to produce 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. researchgate.netrsc.org

Starting Material 1Starting Material 2Key Reagent/CatalystProduct TypeRef
2-Pyridyl ketonesAlkyl glyoxylates/AldehydesMg₃N₂1,3-Disubstituted imidazo[1,5-a]pyridines rsc.org
2-(Aminomethyl)pyridineNitroalkanesPolyphosphoric acid (PPA)Substituted imidazo[1,5-a]pyridines beilstein-journals.org
Carboxylic acid2-MethylaminopyridinesPropane phosphoric acid anhydride (T3P)1,3-Disubstituted imidazo[1,5-a]pyridines researchgate.net

Oxidative Cyclization Protocols in Imidazo[1,5-a]pyridine Synthesis

Oxidative cyclization methods provide an efficient means to construct the imidazo[1,5-a]pyridine ring system, often by forming C-N or C-C bonds concurrently with an oxidation step. These protocols frequently utilize readily available starting materials and various oxidizing agents.

One such strategy is the iodine-mediated sp³ C-H amination, which allows for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines in a transition-metal-free, one-pot manner. rsc.org Copper catalysis has also been extensively used. A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309), using molecular oxygen as a clean oxidant, proceeds through condensation, amination, and oxidative dehydrogenation to yield 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines uses oxygen as the sole oxidant to provide multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org An alternative oxidative formal [4+1] cyclization employs an iodine/hydrogen peroxide system to react 2-pyridinemethylamine with benzaldehyde (B42025), leading to the formation of the imidazo[1,5-a]pyridine core. researchgate.net

Starting Material 1Starting Material 2Catalyst/OxidantKey ProcessRef
2-Pyridyl ketonesAlkylaminesI₂ / NaOAcsp³ C-H amination rsc.org
Pyridine ketoneBenzylamineCu(II) / O₂Condensation-amination-oxidative dehydrogenation organic-chemistry.org
2-PyridinemethylamineBenzaldehydeI₂ / H₂O₂Oxidative formal [4+1] cyclization researchgate.net

Transannulation Strategies for Imidazo[1,5-a]pyridine Ring Systems

Transannulation reactions have emerged as a powerful tool for heterocycle synthesis, involving the transformation of one heterocyclic ring into another. For imidazo[1,5-a]pyridines, this often involves the denitrogenative reaction of pyridotriazoles.

A notable example is the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids. acs.org This aerobic oxidative reaction utilizes molecular oxygen from the air as the sole oxidant, representing a sustainable synthetic route. acs.org The reaction proceeds via a cascade process involving a ring-opening of the triazole to form a copper-carbene intermediate, which then reacts with the amine. acs.org A metal-free alternative has also been developed, using boron trifluoride etherate (BF₃·Et₂O) as a catalyst for the denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.orgacs.org The choice of solvent combination was found to be critical for achieving high yields in this metal-free approach. acs.org These transannulation strategies are valued for their ability to construct the imidazo[1,5-a]pyridine skeleton from stable triazole precursors. nih.gov

Triazole PrecursorReactantCatalystKey FeatureRef
PyridotriazoleBenzylamines / Amino AcidsCopperAerobic oxidative cascade acs.org
PyridotriazoleNitrilesBF₃·Et₂OMetal-free conditions acs.org
N-heteroaryl aldehydes/ketonesAlkylaminesCopper(I) / O₂Direct transannulation via Csp³-H amination organic-chemistry.org

Cycloaddition Approaches to Imidazo[1,5-a]pyridine Scaffolds

Cycloaddition reactions provide another strategic pathway to the imidazo[1,5-a]pyridine framework, although they are less commonly reported for the [1,5-a] isomer compared to other isomers like imidazo[1,2-a]pyridines. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

While specific examples for the direct synthesis of the imidazo[1,5-a]pyridine core via cycloaddition are not extensively detailed in the provided context, the principles of cycloaddition are a cornerstone of heterocyclic synthesis. rsc.org For instance, domino processes involving a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition have been reported for the synthesis of other nitrogen-containing heterocycles. researchgate.net The synthesis of the related imidazo[1,2-a]pyridine (B132010) system has been achieved through a (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines. rsc.org Such strategies could potentially be adapted for the synthesis of the imidazo[1,5-a]pyridine scaffold by selecting appropriate precursors that direct the regiochemical outcome of the cyclization.

Multicomponent Reactions for Efficient Imidazo[1,5-a]pyridine Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules like imidazo[1,5-a]pyridines.

An efficient three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions produces imidazo[1,5-a]pyridinium ions in high yields. organic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of a wide variety of functional groups. organic-chemistry.org Another powerful MCR involves the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates. nih.govresearchgate.net This reaction proceeds through a tandem sequence of nucleophilic addition, [3+2]-cycloaddition, and ring transformation to generate highly substituted furan (B31954) derivatives, demonstrating the reactivity of the imidazo[1,5-a]pyridine system itself in MCRs. nih.gov A novel two-step MCR sequence involves an azido-Ugi four-component reaction followed by an N-acylation-cyclization process to afford tetrazole-linked imidazo[1,5-a]pyridines. acs.org

Component 1Component 2Component 3Product TypeRef
PicolinaldehydeAmineFormaldehydeImidazo[1,5-a]pyridinium ions organic-chemistry.org
Imidazo[1,5-a]pyridine carbeneAldehydeDMAD / AllenoateFused heterocyclic systems nih.gov
PicolinaldehydeAzideIsocyanideAmine (in situ)Tetrazolylimidazo[1,5-a]pyridines

One-Pot Synthetic Routes to Substituted Imidazo[1,5-a]pyridines

An efficient cobalt-catalyzed tandem one-pot method has been developed, involving a Knoevenagel condensation followed by a direct alkenylation to give polysubstituted imidazo[1,5-a]pyridines in moderate to good yields. rsc.org Another approach is an iodine-mediated one-pot synthesis starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which simultaneously constructs new C-N and C-S bonds. mdpi.com Iron(III) triflate has been used to mediate a one-pot synthesis from a dithioester, 2-methylaminopyridine, and an alcohol, which involves intramolecular cyclization and C-C bond formation. researchgate.net Furthermore, a one-pot olefination/cyclization sequence starting from imidazole-4-carboxaldehydes provides an efficient route to the imidazo[1,5-a]pyridine core. nih.gov

Key Catalyst/ReagentStarting MaterialsKey FeaturesRef
CobaltAldehyde, active methylene (B1212753) compound, 2-aminopyridine (B139424) derivativeTandem Knoevenagel condensation/alkenylation rsc.org
Iodine2-Aminomethylpyridine, benzaldehyde, sodium benzenesulfinateC-N and C-S bond formation mdpi.com
Fe(OTf)₃Dithioester, 2-methylaminopyridine, alcoholIntramolecular cyclization and C-C bond formation researchgate.net
Base (e.g., DBU)Imidazole-4-carboxaldehyde, fumaronitrile, triethylphosphineTandem Wittig olefination/cyclization nih.gov

Catalytic and Non-Catalytic Systems in Imidazo[1,5-a]pyridine Synthesis

The construction of the imidazo[1,5-a]pyridine core can be achieved through various catalytic and non-catalytic methods. These strategies often involve the cyclization of appropriately substituted pyridine precursors.

Acid-Mediated Cyclizations for Imidazo[1,5-a]pyridine Formation

Acid-mediated cyclization reactions are a cornerstone in the synthesis of imidazo[1,5-a]pyridines. These methods typically utilize strong acids to activate substrates and facilitate the ring-closing step.

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent. In the context of imidazo[1,5-a]pyridine synthesis, PPA has been effectively employed to promote the cyclization of 2-picolylamines with electrophilically activated nitroalkanes. beilstein-journals.orgku.edu This reaction proceeds through the in-situ formation of phosphorylated nitronates from nitroalkanes upon heating in PPA. beilstein-journals.orgbeilstein-journals.org These activated species then react with the nucleophilic 2-(aminomethyl)pyridine. beilstein-journals.orgnih.gov

The proposed mechanism involves the initial nucleophilic attack of the 2-(aminomethyl)pyridine on the PPA-activated nitronate, forming an amidinium intermediate. nih.gov This is followed by a 5-exo-trig cyclization onto the pyridine ring and subsequent elimination to yield the aromatic imidazo[1,5-a]pyridine. nih.gov The reaction is sensitive to steric hindrance and generally requires elevated temperatures. beilstein-journals.orgnih.gov For instance, the reaction of 2-(aminomethyl)pyridine with nitroethane in the presence of PPA and phosphorous acid at 110°C yields the corresponding 1-methylimidazo[1,5-a]pyridine. beilstein-journals.org

A study demonstrated that a mixture of PPA and phosphorous acid can enhance the yields of these cyclizations. researchgate.net This method provides a novel route to access this important heterocyclic system, taking advantage of the unique electrophilic properties of nitroalkanes when activated by PPA. beilstein-journals.org

Table 1: PPA-Activated Synthesis of Imidazo[1,5-a]pyridines

Starting Materials Reagents Temperature (°C) Product Yield (%) Reference
2-(aminomethyl)pyridine, Nitroethane 85% PPA, H3PO3 110 1-Methylimidazo[1,5-a]pyridine 43 researchgate.net
2-(aminomethyl)pyridine, 1-Nitropropane 87% PPA, H3PO3 110 1-Ethylimidazo[1,5-a]pyridine 45 researchgate.net

Propane phosphonic acid anhydride, commonly known as T3P®, is a versatile and efficient coupling and dehydrating agent in organic synthesis. thieme-connect.com It has found significant application in the one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines. researchgate.net This reaction is believed to proceed through the formation of an amide intermediate, followed by a T3P®-mediated dehydration to afford the cyclized product. ukzn.ac.za

The reaction is typically carried out in solvents like ethyl acetate (B1210297) or n-butyl acetate at reflux temperatures. researchgate.net The use of T3P® offers several advantages, including its compatibility with a wide range of functional groups and the ease of removal of byproducts, which are water-soluble. thieme-connect.com This methodology allows for the introduction of diverse substituents at both the 1- and 3-positions of the imidazo[1,5-a]pyridine core. researchgate.net For example, the reaction of 2-(aminomethyl)pyridine with various carboxylic acids in the presence of T3P® provides the corresponding 1-substituted imidazo[1,5-a]pyridines in good yields, generally ranging from 72-85%. thieme-connect.com

Table 2: T3P®-Mediated Synthesis of Imidazo[1,5-a]pyridines

2-Methylaminopyridine Derivative Carboxylic Acid Solvent Product Yield (%) Reference
2-(Aminomethyl)pyridine Acetic Acid Ethyl Acetate 1-Methylimidazo[1,5-a]pyridine 72-85 thieme-connect.com
2-(Aminomethyl)pyridine Propionic Acid Ethyl Acetate 1-Ethylimidazo[1,5-a]pyridine 72-85 thieme-connect.com

A novel approach for the synthesis of imidazo[1,5-a]pyridine analogs involves a unique Ritter-type reaction catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and a Brønsted acid, such as para-toluenesulfonic acid (p-TsOH·H₂O). acs.orgacs.orgnih.gov This methodology utilizes the efficient catalytic activity of Bi(OTf)₃ in converting benzylic alcohols into benzylic carbocations. acs.orgacs.org

The reaction proceeds by treating a pyridinylmethanol with the catalytic system in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). acs.org The generated carbocation is then trapped by a nitrile, leading to a nitrilium ion intermediate, characteristic of the Ritter reaction. Subsequent intramolecular cyclization and aromatization afford the desired imidazo[1,5-a]pyridine product. researchgate.net This method has demonstrated a broad substrate scope, providing moderate to excellent yields of the target compounds. acs.orgacs.orgnih.gov The combination of the Lewis acid Bi(OTf)₃ and a Brønsted acid is crucial for the success of this transformation. acs.orgresearchgate.net

Table 3: Bi(OTf)₃ and Brønsted Acid-Catalyzed Ritter-Type Synthesis

Benzylic Alcohol Nitrile Catalyst System Product Yield (%) Reference
(Pyridin-2-yl)methanol Acetonitrile Bi(OTf)₃, p-TsOH·H₂O 1-Methylimidazo[1,5-a]pyridine 78 researchgate.net
(4-Methoxyphenyl)(pyridin-2-yl)methanol Acetonitrile Bi(OTf)₃, p-TsOH·H₂O 3-(4-Methoxyphenyl)-1-methylimidazo[1,5-a]pyridine 95 researchgate.net
Propane Phosphoric Acid Anhydride (T3P) Applications

Transition Metal-Catalyzed Imidazo[1,5-a]pyridine Synthesis

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks, including imidazo[1,5-a]pyridines. These methods often involve C-H activation and C-N bond formation, offering high efficiency and functional group tolerance.

Copper catalysts are particularly prominent in the synthesis of imidazo[1,5-a]pyridines due to their low cost and versatile reactivity. researchgate.net Several copper-mediated strategies have been developed, often proceeding through oxidative C-N bond formation. researchgate.net

One notable copper-catalyzed approach involves the aerobic oxidative amination of C(sp³)–H bonds. rsc.org In this method, a copper catalyst facilitates the reaction between a 2-pyridyl ketone and a benzylamine derivative under an air atmosphere, which serves as a clean and abundant oxidant. organic-chemistry.org The reaction proceeds through a tandem sequence of condensation, amination, and oxidative dehydrogenation to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org The choice of copper salt can be critical, with copper(II) acetate often being the most effective catalyst. organic-chemistry.org

Another copper-catalyzed route involves the denitrogenative transannulation of pyridotriazoles with amines or amino acids. nih.gov This reaction provides a pathway to imidazo[1,5-a]pyridines with good functional group tolerance. nih.gov Additionally, copper-catalyzed reactions of 2-benzoylpyridines with α-amino acids lead to 1,3-disubstituted imidazo[1,5-a]pyridines via a decarboxylative cyclization. organic-chemistry.org

More recently, a relay copper-catalyzed strategy has been developed for the synthesis of imidazo[1,5-a]pyridine derivatives with aza-quaternary carbon centers. acs.org This protocol involves the reaction of phenylalanine with a halohydrocarbon, proceeding through intermolecular C-O coupling followed by intramolecular C-N cyclization. acs.org

Table 4: Copper-Mediated Synthesis of Imidazo[1,5-a]pyridines

Starting Materials Copper Catalyst Oxidant/Conditions Product Type Yield (%) Reference
Pyridine Ketone, Benzylamine Cu(OAc)₂ Air, 110°C 1,3-Diarylated Imidazo[1,5-a]pyridines up to 93 organic-chemistry.org
Pyridotriazoles, Benzylamines Copper catalyst Aerobic Imidazo[1,5-a]pyridines Good nih.gov
2-Benzoylpyridines, α-Amino Acids Copper/Iodine Not specified 1,3-Disubstituted Imidazo[1,5-a]pyridines Excellent organic-chemistry.org
Iron-Catalyzed C-H Amination Routes

Metal-Free Oxidative Methods for Imidazo[1,5-a]pyridine Construction

Metal-free synthetic routes provide an attractive alternative to metal-catalyzed reactions, often avoiding concerns related to metal toxicity and cost. These methods typically rely on the use of common and inexpensive oxidants.

Molecular iodine is a versatile and mild reagent for promoting the synthesis of imidazo[1,5-a]pyridines. One-pot methods have been developed that utilize iodine to mediate the cyclization of various starting materials. For instance, an efficient synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been achieved from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, where C-N and C-S bonds are formed concurrently. mdpi.commdpi.com This reaction proceeds under mild conditions with high atom economy. mdpi.com

Another iodine-mediated approach involves the sp³ C-H amination of 2-pyridyl ketones and alkylamines. rsc.org This transition-metal-free oxidative annulation, carried out in the presence of sodium acetate (NaOAc), provides a straightforward, one-pot synthesis of a variety of imidazo[1,5-a]pyridine derivatives. rsc.org The operational simplicity of this method makes it suitable for gram-scale synthesis. rsc.org

Furthermore, the iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols, derived from N-2-pyridylmethyl thioamides with aldehydes and ketones, has been investigated. rsc.orgnih.gov The outcome of this reaction is dependent on the nature of the starting aldehyde or ketone. While aromatic aldehydes and ketones tend to yield bis(1-imidazo[1,5-a]pyridyl)arylmethanes, aliphatic aldehydes and silyl-protected N-thioacyl 1,2-aminoalcohols predominantly produce the corresponding imidazo[1,5-a]pyridine-1-ylalkylalcohols. rsc.orgnih.gov

Selenium dioxide (SeO₂) has been employed as an effective oxidant for the synthesis of 3-substituted imidazo[1,5-a]pyridines. researchgate.net This method involves the reaction of 2-picolylamine with a diverse range of aldehydes, including aliphatic, aromatic, and heterocyclic aldehydes. researchgate.netiitg.ac.in The reaction generally provides good yields of the desired products. researchgate.netiitg.ac.in It is worth noting that while selenium dioxide is an effective oxidant, its use has been somewhat limited in some contexts due to its nature as an oxidant under acidic conditions. beilstein-journals.org The reaction of 2-(aminomethyl)pyridine with selenium dioxide is a known route to form imidazo[1,5-a]pyridine derivatives.

Iodine-Mediated Cyclizations

Starting Material Diversity in Imidazo[1,5-a]pyridine Synthesis

The versatility of synthetic methods for constructing the imidazo[1,5-a]pyridine ring system is matched by the diversity of accessible starting materials. The choice of precursors often dictates the substitution pattern of the final product.

Utilization of 2-(aminomethyl)pyridine Precursors

2-(Aminomethyl)pyridine, also known as 2-picolylamine, is a cornerstone precursor in the synthesis of imidazo[1,5-a]pyridines. beilstein-journals.orgbeilstein-journals.org Numerous synthetic strategies rely on the cyclocondensation of this nucleophilic building block with various electrophilic partners. beilstein-journals.orgbeilstein-journals.org

These electrophilic reagents include carboxylic acids, acyl anhydrides, acyl chlorides, esters, thioamides, dithionates, and thiocarbamates. beilstein-journals.org Additionally, oxidative cyclocondensations with aldehydes represent a common and effective strategy. beilstein-journals.org

A notable method involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated by phosphorous acid in a polyphosphoric acid (PPA) medium. beilstein-journals.orgbeilstein-journals.org This approach, while requiring relatively harsh conditions, provides access to imidazo[1,5-a]pyridines in medium to good yields. beilstein-journals.org

The reaction of 2-(aminomethyl)pyridine with aldehydes in the presence of an oxidant like selenium dioxide is a well-established route to 3-substituted imidazo[1,5-a]pyridines. researchgate.net Furthermore, a one-pot, iodine-mediated synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogues commences from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. mdpi.commdpi.com

A new method for preparing imidazo[1,5-a]pyridines starts from 2,3-dichloro-5-(trifluoromethyl)pyridine, where 2-aminomethyl-3-chloro-5-trifluoromethyl-pyridine is a key intermediate that reacts with triphosgene (B27547) or thiophosgene (B130339) for cyclization. lew.ro

Incorporation of Nitroalkanes as Electrophilic Components

A novel synthetic route to the imidazo[1,5-a]pyridine framework utilizes the unique electrophilic properties of nitroalkanes. beilstein-journals.org In this method, nitroalkanes are activated by heating in polyphosphoric acid (PPA), converting them into highly electrophilic phosphorylated nitronates. beilstein-journals.orgbeilstein-journals.org These activated species can then undergo cyclization with 2-picolylamines (2-(aminomethyl)pyridines). beilstein-journals.org

The proposed mechanism begins with the nucleophilic attack of the primary amine of 2-(aminomethyl)pyridine on the phosphorylated nitronate, forming an amidinium species. beilstein-journals.org This intermediate is well-suited for a subsequent intramolecular cyclization involving the pyridine ring, ultimately leading to the formation of the imidazo[1,5-a]pyridine structure after elimination of O-phosphorylated hydroxylamine. beilstein-journals.org The reaction, however, requires relatively harsh conditions and is sensitive to steric factors, affording moderate to good yields. beilstein-journals.orgbeilstein-journals.org For instance, using an N-tosylated aminomethylpyridine, which moderates the basicity of the amine, allows the reaction to proceed smoothly at 160 °C, yielding the desired products in good yields. beilstein-journals.orgbeilstein-journals.org

α-Amino Acid Precursors in Imidazo[1,5-a]pyridine Formation

Alpha-amino acids, being abundant and stable natural compounds, serve as valuable precursors for the synthesis of imidazo[1,5-a]pyridine derivatives. organic-chemistry.orgacs.org One effective method is a copper/iodine co-catalyzed decarboxylative cyclization. organic-chemistry.orgorganic-chemistry.orgrsc.org This reaction involves combining α-amino acids with 2-benzoylpyridines or 2-benzoylquinolines. organic-chemistry.orgorganic-chemistry.org The use of α-amino acids provides a highly efficient route for producing azaheterocycles through a decarboxylative process. acs.org

The methodology demonstrates broad substrate compatibility, working with linear, branched, and α-aryl-substituted amino acids to produce 1,3-disubstituted imidazo[1,5-a]pyridines in moderate to excellent yields. organic-chemistry.org A proposed ionic pathway involves the initial formation of an imine, followed by decarboxylation, oxidative iodination, and finally, intramolecular amination to yield the heterocyclic product. rsc.org This approach is particularly advantageous for synthesizing 3-alkyl derivatives. organic-chemistry.org Another copper-catalyzed method uses a denitrogenative transannulation reaction of pyridotriazoles with amino acids, which proceeds via decarboxylative oxidative cyclization. acs.org

Picolinaldehydes and Formaldehyde in Multicomponent Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step. A notable example is the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde, which produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This method allows for the incorporation of diverse functionalities and even chiral substituents, making it a versatile tool for creating libraries of N-heterocyclic carbene (NHC) precursors. organic-chemistry.orgorganic-chemistry.org The reaction proceeds effectively in various polar solvents at room temperature. organic-chemistry.orgiajpr.com

Application of Pyridyl Alcohols in Cyclization Reactions

Pyridyl alcohols, specifically pyridinylmethanol, are effective substrates for synthesizing the imidazo[1,5-a]pyridine core via Ritter-type reactions. nih.gov This innovative method employs a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) as a catalyst and para-toluenesulfonic acid (p-TsOH·H₂O) to facilitate the reaction between a pyridinylmethanol and a nitrile. nih.govconsensus.app

The reaction mechanism is initiated by the catalyst system, which converts the benzylic alcohol into a stable benzylic cation. nih.gov This carbocation is then attacked by the nitrile nucleophile, forming a nitrilium ion intermediate. nih.govorganic-chemistry.org The final step involves an intramolecular cyclization, where the pyridine nitrogen attacks the nitrilium ion, followed by rearomatization to yield the imidazo[1,5-a]pyridine product. nih.gov This procedure offers a broad substrate scope and delivers the desired products in yields ranging from moderate to excellent. nih.gov

Selenoamides as Synthetic Scaffolds

Selenoamides have been identified as powerful scaffolds for constructing imidazo[1,5-a]pyridines, particularly through a grinding protocol. mdpi.comresearchgate.net This solvent-free or low-solvent approach represents an environmentally conscious alternative to traditional solution-phase synthesis. While specific details on the grinding protocol are part of ongoing research, the use of selenoamides as key building blocks is a promising strategy in heterocyclic synthesis. researchgate.netresearchgate.net

Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Production

The efficient production of imidazo[1,5-a]pyridines relies heavily on the optimization of reaction conditions, which vary significantly depending on the chosen synthetic methodology.

For the nitroalkane-based synthesis , reaction conditions are harsh. beilstein-journals.org Optimization studies revealed that a mixture of 87% polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) at elevated temperatures is crucial. nih.gov As shown in the table below, increasing the temperature from 140 °C to 160 °C in a 1:1 mixture of 87% PPA/H₃PO₃ improved the yield of 3-methylimidazo[1,5-a]pyridine (B1621335) from 62% to 77%. nih.gov

In the Ritter-type reaction using pyridyl alcohols, a combination of Bi(OTf)₃ and p-TsOH·H₂O was found to be optimal. nih.gov The yield was significantly lower when Bi(OTf)₃ was omitted, highlighting its critical role as a catalyst. nih.gov

For multicomponent reactions involving picolinaldehydes, optimization revealed excellent reactivity in various polar solvents, with the quantity of acid influencing the reaction's efficiency. organic-chemistry.org One-pot syntheses using dipyridyl ketone, aldehydes, and ammonium (B1175870) acetate have been optimized under microwave irradiation, with acetic acid and lithium chloride identified as the ideal solvent and salt combination. semanticscholar.org

Finally, a method starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine was optimized for the synthesis of thiol and ol derivatives. lew.ro The best conversion to the thiol product was achieved using 1.08 equivalents of thiophosgene in dichloromethane (B109758) with sodium hydrogen carbonate as a base. lew.ro For the corresponding -ol product, using 0.7 equivalents of triphosgene under similar conditions yielded the best results. lew.ro

Optimization of Reaction Conditions for Imidazo[1,5-a]pyridine Synthesis
MethodologyKey ReactantsConditionsYieldReference
Nitroalkane Cyclization2-(aminomethyl)pyridine, Nitroethane85% PPA, 110 °C, 3h4% researchgate.net
Nitroalkane Cyclization2-(aminomethyl)pyridine, Nitroethane87% PPA / H₃PO₃, 160 °C77% nih.gov
Ritter-Type ReactionPyridinylmethanol, Acetonitrilep-TsOH·H₂O, MeCN, 150 °C13% nih.gov
Ritter-Type ReactionPyridinylmethanol, AcetonitrileBi(OTf)₃ (5 mol%), p-TsOH·H₂O, MeCN, 150 °C76% nih.gov
Triphosgene Cyclization(3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine0.7 eq. Triphosgene, DCM, NaHCO₃, 0 °C to RT, 4h72% lew.ro

Scalability Considerations in Imidazo[1,5-a]pyridine Synthesis

The transition from laboratory-scale synthesis to large-scale production is a critical consideration for practical applications. Several of the described methodologies have been successfully tested for their scalability.

The metal-free synthesis involving formaldehyde as both a reagent and solvent has been demonstrated at the gram scale, producing the desired bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane with efficacy nearly identical to that of the lab-scale reaction. nih.gov Similarly, an iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines is noted as being conveniently carried out on a gram scale. rsc.org A one-pot synthesis starting from carboxylic acids and 2-methylaminopyridines has also been reported to be effective for larger quantities. researchgate.net

Furthermore, a protocol for the synthesis of (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, a key intermediate, was successfully scaled to produce 100 grams. lew.ro The subsequent cyclization reactions to form imidazo[1,5-a]pyridine derivatives were also tested on a scale 100 times larger than the initial optimization experiments, indicating the robustness of the method for larger production. lew.ro The Ritter-type reaction was also successfully performed on a 1.86 mmol scale, yielding 356.4 mg of the product, which corresponds to a 92% yield, demonstrating its potential for scale-up. nih.gov

Reaction Mechanisms and Chemical Transformations of Imidazo 1,5 a Pyridines

Mechanistic Elucidation of Imidazo[1,5-a]pyridine (B1214698) Formation Pathways

The construction of the imidazo[1,5-a]pyridine ring system can be accomplished via several distinct mechanistic routes, each offering unique advantages in terms of starting materials, reaction conditions, and achievable substituent patterns.

Cascade reactions provide an efficient and atom-economical approach to complex molecules like imidazo[1,5-a]pyridines from simple starting materials in a single operation.

A notable example is the cascade reaction for synthesizing hydroxy-substituted indolizines and related imidazo[1,5-a]pyridines. rsc.org The proposed mechanism for this transformation begins with an SN2 substitution between a pyrrole-2-formaldehyde or imidazole-2-carbaldehyde and a 4-halogenated acetoacetic ester, which yields a key intermediate. rsc.org This is followed by an intramolecular nucleophilic substitution to form a cyclized intermediate. rsc.org The final product is then obtained through a dehydration and tautomerization process. rsc.org This cascade process, involving SN2 substitution, condensation, and tautomerization, has been successfully applied to the synthesis of imidazo[1,5-a]pyridine, furnishing the desired product in a 61% yield. rsc.org

Another significant cascade process involves the copper-catalyzed aerobic oxidative synthesis from pyridotriazoles and benzylamines, which proceeds via a cascade denitrogenative transannulation reaction. acs.orgnih.gov

Table 1: Cascade Transformation for Imidazo[1,5-a]pyridine Synthesis

Starting Materials Reagents/Catalyst Key Steps Yield Reference

Denitrogenative transannulation of pyridotriazoles has emerged as a powerful strategy for constructing the imidazo[1,5-a]pyridine ring. This transformation can be catalyzed by transition metals or Lewis acids.

In a copper-catalyzed approach, the reaction of pyridotriazoles with benzylamines or amino acids utilizes molecular oxygen from the air as the sole oxidant. acs.org A plausible mechanism suggests that the triazolo[1,5-a]pyridine first generates an α-imino diazo compound, which then forms a copper-carbene complex. acs.org Migratory insertion of an amine into the carbene complex forms an intermediate that undergoes oxidative dehydrogenation, leading to the final imidazo[1,5-a]pyridine product. acs.org This copper-catalyzed denitrogenative transannulation is also effective for producing indolizines. acs.org The reaction can also proceed via decarboxylation when α-amino acids are used as the starting material. acs.orgnih.gov

A metal-free alternative employs a Lewis acid, such as Boron trifluoride etherate (BF₃·Et₂O), as the catalyst for the reaction between pyridotriazoles and nitriles. organic-chemistry.orgresearchgate.net The mechanism is believed to involve the BF₃·Et₂O coordinating to the pyridine (B92270) nitrogen, which stabilizes the open form of the pyridotriazole. nih.gov This facilitates a [3+2] cycloaddition with the nitrile, generating an intermediate that eliminates dinitrogen and the BF₃ catalyst to yield the imidazopyridine. nih.gov The choice of solvent, particularly a combination of dichlorobenzene and dichloroethane, is critical for achieving high yields in this metal-free process. organic-chemistry.orgresearchgate.net

Table 2: Denitrogenative Transannulation Reaction Details

Catalyst Starting Materials Key Features Reference
Copper Pyridotriazoles, Benzylamines/Amino Acids Aerobic oxidation, uses O₂ as oxidant, forms a Cu-carbene intermediate. acs.org acs.orgnih.gov

Oxidative dehydrogenation is a key step in several synthetic routes to imidazo[1,5-a]pyridines, often occurring as part of a tandem or cascade sequence.

A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) proceeds through a condensation-amination-oxidative dehydrogenation sequence to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, using molecular oxygen as a clean oxidant. organic-chemistry.org Similarly, a copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds provides an atom-economic route to these heterocycles, generating only water as a byproduct. beilstein-journals.org This process involves two oxidative C-N couplings and one oxidative dehydrogenation, with a total of six hydrogen atoms being removed. organic-chemistry.org

An electrochemical approach offers a metal-free and oxidant-free alternative. nih.gov In this method, a tandem sp³(C–H) double amination of acetophenones with pyridine ethylamines occurs using ammonium (B1175870) iodide as a redox mediator. nih.gov The proposed mechanism involves the anodic oxidation of NH₄I to generate iodine, which forms an α-iodoketone. nih.gov Nucleophilic substitution with the amine, followed by intramolecular nucleophilic attack and two successive anodic oxidative dehydrogenation steps, yields the final 3-acyl-functionalized imidazo[1,5-a]pyridine. nih.gov

Table 3: Oxidative Dehydrogenation in Imidazo[1,5-a]pyridine Synthesis

Method Catalyst/Mediator Key Process Reference
Copper-catalyzed Cu(II) Condensation-amination-oxidative dehydrogenation. organic-chemistry.org organic-chemistry.org
Metal-free Iodine Sequential dual oxidative amination of C(sp³)-H bonds. organic-chemistry.org organic-chemistry.org

While more extensively documented for the synthesis of the isomeric imidazo[1,2-a]pyridines, the principles of intramolecular Mannich-type additions are relevant. For imidazo[1,2-a]pyridine (B132010) synthesis, quantum chemical calculations have shown a preference for an intramolecular Mannich-type addition over a pericyclic 1,5-electrocyclization. rsc.orgrsc.org This preference is attributed to the Mannich-type pathway proceeding via a Baldwin-allowed 5-exo-trig ring closure, which is kinetically favored over the formally anti-Baldwin 5-endo-trig process required for electrocyclization in certain substrates. rsc.orgrsc.org This mechanism involves the formation of an ylide intermediate which then undergoes the favored 5-exo-trig cyclization. rsc.org

The Ritter-type reaction provides a powerful and efficient method for constructing the imidazo[1,5-a]pyridine core from pyridinylmethanol derivatives and nitriles. acs.orgresearcher.lifenih.gov This transformation is effectively catalyzed by a combination of Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O). acs.orgnih.gov

The proposed mechanism involves several key steps:

Benzylic Cation Formation : The Lewis acid, Bi(OTf)₃, catalyzes the dehydration of the benzylic alcohol (pyridinylmethanol) to generate a stabilized benzylic carbocation intermediate. acs.org

Nitrile Nucleophilic Attack : The carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. acs.org

Cyclization and Rearomatization : The nitrilium ion undergoes an intramolecular cyclization, where the pyridine nitrogen attacks the electrophilic carbon of the nitrilium ion. acs.org This is followed by a rearomatization step (deprotonation) to yield the final, stable imidazo[1,5-a]pyridine product. acs.org

This methodology demonstrates a broad substrate scope and can deliver the desired products in moderate to excellent yields. acs.orgnih.gov

Table 4: Mechanistic Steps of the Ritter-Type Reaction for Imidazo[1,5-a]pyridine Synthesis

Step Description Catalyst/Reagent Intermediate Reference
1 Generation of benzylic carbocation Bi(OTf)₃, p-TsOH·H₂O Benzylic carbocation acs.org
2 Nucleophilic attack by nitrile Nitrile Nitrilium ion acs.org

Direct C-H functionalization of the preformed imidazo[1,5-a]pyridine ring is an increasingly important strategy for introducing molecular complexity. A unique metal-free approach has been developed for the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.govacs.orgnih.gov

In this reaction, formaldehyde (B43269) serves as both the solvent and the carbon source. nih.govacs.org The reaction proceeds via C(sp²)-H functionalization at the C1 position of the imidazo[1,5-a]pyridine ring. nih.govresearchgate.net Experiments using radical scavengers indicated that the reaction does not proceed via a radical-mediated mechanism. acs.org This strategy has been successfully extended to other aldehydes and can be performed on a gram scale, offering a cost-effective and environmentally friendly alternative to transition-metal-catalyzed methods. nih.govnih.gov The resulting bis-imidazo[1,5-a]pyridine products have been demonstrated to act as effective ligands in subsequent catalytic reactions. nih.govacs.org

C-N Bond Formation Mechanisms

The construction of the imidazo[1,5-a]pyridine scaffold frequently involves the formation of carbon-nitrogen (C-N) bonds through various synthetic strategies. These methods often utilize transition metal catalysis or metal-free conditions to achieve the desired cyclization.

A prominent method for synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines involves a copper-catalyzed domino reaction. This process starts with the oxidation of aryl-2-pyridylmethanols, followed by condensation with benzylamines or amino acids, and subsequent oxidative amination to form the final product in good to excellent yields. researchgate.net The use of copper catalysts is also central to the denitrogenative transannulation of pyridotriazoles with amines. acs.org In this reaction, a copper-carbene complex is proposed as a key intermediate. acs.org The migratory insertion of an amine into this complex initiates a sequence leading to the imidazo[1,5-a]pyridine ring system. acs.org

Metal-free approaches have also been developed. One such method achieves the synthesis of imidazo[1,5-a]pyridines through a sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions, involving two oxidative C-N couplings. organic-chemistry.org Another metal-free strategy utilizes the reaction of 2-(aminomethyl)pyridines with nitroalkanes activated by polyphosphoric acid (PPA). beilstein-journals.orgnih.gov This reaction proceeds through the formation of an amidinium intermediate, which then undergoes an intramolecular cyclization. beilstein-journals.orgnih.gov

Furthermore, iodine-mediated reactions provide another avenue for C-N bond formation. A one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogues has been developed from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, where C-N and C-S bonds are formed concurrently under mild conditions. mdpi.com

The table below summarizes various catalytic systems and their role in the C-N bond formation for the synthesis of imidazo[1,5-a]pyridines.

Catalyst/ReagentStarting MaterialsKey TransformationRef
CopperAryl-2-pyridylmethanols, Benzylamines/Amino AcidsAlcohol oxidation, condensation, oxidative amination researchgate.net
CopperPyridotriazoles, AminesDenitrogenative transannulation acs.org
None (Metal-free)Substituted aminomethyl pyridinesSequential dual oxidative C(sp³)–H amination organic-chemistry.org
Polyphosphoric Acid (PPA)2-(Aminomethyl)pyridines, NitroalkanesAmidinium intermediate formation, cyclization beilstein-journals.orgnih.gov
Iodine2-Aminomethylpyridines, Benzaldehydes, Sodium BenzenesulfinatesSimultaneous C-N and C-S bond formation mdpi.com

Examination of Reactive Intermediates

The synthesis of imidazo[1,5-a]pyridines often proceeds through various reactive intermediates, which dictate the reaction pathway and the structure of the final product. Understanding these intermediates is crucial for optimizing reaction conditions and expanding the scope of synthetic methodologies.

Carbene Complex Intermediates

In certain synthetic routes to imidazo[1,5-a]pyridines, the formation of carbene intermediates is a key step. researchgate.net These divalent carbon species are typically transient but can be stabilized through complexation with transition metals. researchgate.net For instance, the copper-catalyzed denitrogenative transannulation of pyridotriazoles is proposed to proceed via a copper-carbene complex. acs.org This intermediate is generated from the triazole precursor and subsequently reacts with an amine through migratory insertion. acs.org Imidazo[1,5-a]pyridine-3-ylidenes, a class of N-heterocyclic carbenes (NHCs), have been synthesized and characterized. rsc.org These stable carbenes can act as ligands for transition metals, influencing the catalytic activity in various cross-coupling reactions. researchgate.net Theoretical and experimental studies have shown that these pyridine-derived NHCs can exhibit strong π-accepting character, which influences their coordination chemistry and catalytic behavior. rsc.org

Amidinium Intermediate Formation

A significant pathway in the synthesis of the imidazo[1,5-a]pyridine core involves the formation of an amidinium intermediate. beilstein-journals.orgnih.gov This intermediate is typically generated from the reaction of a 2-(aminomethyl)pyridine derivative with an electrophilic partner. For example, when nitroalkanes are activated by polyphosphoric acid (PPA), they become sufficiently electrophilic to react with the amino group of 2-(aminomethyl)pyridine. beilstein-journals.orgnih.gov This initial nucleophilic attack leads to the formation of an amidinium species. beilstein-journals.orgnih.gov This intermediate is well-disposed for a subsequent 5-exo-trig cyclization, where the pyridine nitrogen attacks the electrophilic carbon of the amidinium moiety, ultimately leading to the fused heterocyclic system after a series of steps. beilstein-journals.orgnih.gov This strategy has been successfully employed to synthesize a variety of substituted imidazo[1,5-a]pyridines. beilstein-journals.orgnih.gov

Benzylic Carbocation Generation

The generation of a benzylic carbocation is a key feature in several synthetic approaches to imidazo[1,5-a]pyridines. In a Ritter-type reaction methodology, bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) in combination with an acid like p-toluenesulfonic acid (p-TsOH) catalyzes the dehydration of a pyridinylmethanol derivative to form a stabilized benzylic carbocation. acs.org This electrophilic intermediate is then attacked by a nitrile nucleophile, leading to a nitrilium ion intermediate, which subsequently undergoes intramolecular cyclization and rearomatization to yield the imidazo[1,5-a]pyridine product. acs.org Similarly, in copper-catalyzed oxidative amination reactions, a benzylic carbocation can be generated from a radical intermediate via a single-electron-transfer process in the presence of a Cu(II) species. rsc.org The addition of a benzylamine to this carbocation is a crucial step in the formation of the heterocyclic ring. rsc.org

The following table provides a summary of the key reactive intermediates and the synthetic methods in which they are involved.

Reactive IntermediateFormation MethodSubsequent ReactionRef
Carbene ComplexCopper-catalyzed denitrogenation of pyridotriazolesMigratory insertion of amine acs.org
Amidinium IonReaction of 2-(aminomethyl)pyridine with activated nitroalkanesIntramolecular 5-exo-trig cyclization beilstein-journals.orgnih.gov
Benzylic CarbocationBi(OTf)₃/p-TsOH catalyzed dehydration of pyridinylmethanolNucleophilic attack by nitrile, cyclization acs.org
Benzylic CarbocationCopper-catalyzed single-electron-transfer from a radical intermediateNucleophilic addition of benzylamine rsc.org

Regioselectivity and Stereoselectivity Aspects in Imidazo[1,5-a]pyridine Synthesis

The synthesis of substituted imidazo[1,5-a]pyridines often presents challenges in controlling regioselectivity, particularly when using unsymmetrical starting materials. acs.orgsci-hub.se The development of regioselective methods is crucial for accessing specific isomers that are important for applications in areas like medicinal chemistry. acs.orgsci-hub.se

A notable example of achieving regioselectivity is a method that allows for the divergent synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common intermediate. acs.orgsci-hub.se This approach provides a simple, regioselective route to these valuable heterocyclic scaffolds. acs.orgsci-hub.se While this method tolerates various substituents, the yields can be modest, and certain substitution patterns may hinder the desired intramolecular cyclization. acs.org

In the context of stereoselectivity, an "anomeric stereoauxiliary" strategy has been developed for the efficient synthesis of a wide range of imidazo[1,5-a]pyridines. researchgate.net This approach utilizes the native stereochemistry of carbohydrate-derived starting materials to influence the reaction pathway. researchgate.net A key aspect of this method is the preferential reactivity of the α-anomer of a glucosamine (B1671600) derivative compared to the β-anomer, which leads to significantly higher product yields. researchgate.net The proposed mechanism involves a key seven-membered ring transition state, and the stereochemical outcome is supported by electronic structure calculations. researchgate.net This novel synthetic approach opens new avenues for creating diverse imidazo[1,5-a]pyridines, including those that were previously difficult to access, such as 1-alkyl substituted derivatives. researchgate.net

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcomes of reactions leading to imidazo[1,5-a]pyridines are significantly influenced by both electronic and steric factors of the reactants and intermediates. rsc.org These factors can affect reaction rates, yields, and even the feasibility of a particular transformation.

In copper-catalyzed syntheses, the electronic nature of substituents on the starting materials plays a crucial role. For instance, in the oxidative amination of C(sp³)–H bonds, benzylamines bearing either electron-donating or electron-withdrawing groups on the aromatic ring generally react well, providing the desired imidazo[1,5-a]pyridine products in good to high yields. rsc.org This indicates a broad tolerance for electronic variations. However, in other systems, the electronic effects can be more pronounced. For example, in an Fe²⁺-mediated synthesis from a dynamic library of imines, gratifying yields were only obtained with moderately electron-releasing or electron-withdrawing groups on the benzaldehyde (B42025) reactant. researchgate.net Strongly electron-donating (like p-OCH₃) or electron-withdrawing (like p-NO₂) groups resulted in no formation of the desired product. researchgate.net

Steric hindrance is another critical factor that can impact reaction efficiency. In a Ritter-type synthesis of imidazo[1,5-a]pyridine-5-carbaldehyde, the method is sensitive to steric hindrance, as demonstrated by a significantly lower yield when a sterically demanding nitrile was used. Similarly, in the cyclocondensation of 2-(aminomethyl)pyridines with activated nitroalkanes, the reaction is sensitive to steric factors, often requiring harsh conditions to achieve moderate to good yields. beilstein-journals.org The introduction of a bulky phenyl substituent proved to be particularly challenging in this system. beilstein-journals.org

The interplay of electronic and steric factors is also evident in the synthesis of imidazo[1,5-a]pyridine-based phosphine (B1218219) ligands used in cross-coupling reactions. The electronic and steric properties of these ligands are critical for their effectiveness in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig aminations. researchgate.net

The table below provides examples of how electronic and steric factors affect the synthesis of imidazo[1,5-a]pyridines.

Reaction TypeInfluencing FactorObservationRef
Copper-catalyzed oxidative aminationElectronic (on benzylamine)Both electron-donating and withdrawing groups are well-tolerated. rsc.org
Fe²⁺-mediated imine condensationElectronic (on benzaldehyde)Only moderately electron-releasing or withdrawing groups are effective. researchgate.net
Ritter-type synthesisSteric (on nitrile)Increased steric hindrance leads to significantly lower yields.
Cyclocondensation with nitroalkanesSteric (on nitroalkane)Bulky substituents like phenyl prove problematic and reduce yields. beilstein-journals.org
Dehydrogenative couplingElectronic and StericThe yield of the key anion-radical coupling step is dependent on both factors. rsc.org

Derivatization and Functionalization Strategies for Imidazo 1,5 a Pyridine Scaffolds

Introduction of Substituents at Key Positions (e.g., 1, 3, and 5)

The functionalization of the imidazo[1,5-a]pyridine (B1214698) skeleton at the 1, 3, and 5-positions is a primary strategy to manipulate its properties. These positions are often targeted to enhance stability, solubility, and optical and electrochemical behaviors.

A variety of synthetic methods have been developed to introduce substituents at these key positions. For instance, 1,3-disubstituted imidazo[1,5-a]pyridines can be synthesized through a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. organic-chemistry.org Another approach involves a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine (B48309), which yields 1,3-diarylated imidazo[1,5-a]pyridines using oxygen as a clean oxidant. organic-chemistry.org

Furthermore, metal-free approaches have been established. A denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, provides a route to imidazo[1,5-a]pyridines. organic-chemistry.org Additionally, a metal-free sequential dual oxidative amination of C(sp³)-H bonds can afford imidazo[1,5-a]pyridines in very good yields. organic-chemistry.org The introduction of a trifluoromethyl group can be achieved by reacting heterocyclic benzylamines with trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.org

The development of innovative methods continues, such as the use of a Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives, catalyzed by bismuth(III) trifluoromethanesulfonate (B1224126) and p-toluenesulfonic acid, to synthesize a range of imidazo[1,5-a]pyridine analogs with moderate to excellent yields. acs.org

Table 1: Selected Methods for Substitution at Positions 1 and 3

MethodReagentsPosition(s) FunctionalizedReference
Decarboxylative Cyclizationα-amino acids, 2-benzoylpyridines, Cu/I₂1, 3 organic-chemistry.org
Tandem ReactionPyridine ketone, benzylamine, Cu(II), O₂1, 3 organic-chemistry.org
Denitrogenative TransannulationPyridotriazoles, nitriles, BF₃·Et₂O1, 3 organic-chemistry.org
Ritter-Type ReactionPyridinylmethanol, nitriles, Bi(OTf)₃, p-TsOH1, 3 acs.org

Synthesis of N-Heterocyclic Carbene (NHC) Precursors from Imidazo[1,5-a]pyridines

Imidazo[1,5-a]pyridines serve as valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs), which are important ligands in catalysis. capes.gov.brresearchgate.net The resulting imidazo[1,5-a]pyridinium salts can be deprotonated to generate the corresponding NHCs.

A highly efficient, single-step method for synthesizing these NHC precursors involves a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269). organic-chemistry.orgnih.gov This reaction proceeds under mild conditions to produce imidazo[1,5-a]pyridinium ions in high yields, allowing for the incorporation of a wide variety of functional groups and chiral substituents. organic-chemistry.orgnih.gov This method is advantageous as it avoids the harsh conditions and lower yields associated with previous techniques. organic-chemistry.org

The versatility of this approach enables the synthesis of not only simple NHC precursors but also more complex structures like chelating and oligomeric NHCs by using polyamines. organic-chemistry.org The ability to introduce diverse substituents allows for the fine-tuning of the steric and electronic properties of the resulting NHC ligands. organic-chemistry.org For example, the synthesis of planar chiral [2.2]paracyclophanyl imidazo[1,5-a]pyridinium salts has been reported for use in asymmetric catalysis. tandfonline.com

Furthermore, the development of imidazo[1,5-a]pyridine-based tris-NHC ligands has led to the self-assembly of organometallic molecular cylinders, demonstrating the utility of these precursors in constructing complex supramolecular architectures. researchgate.net

Construction of Conjugated Systems Based on Imidazo[1,5-a]pyridine

The imidazo[1,5-a]pyridine scaffold is an excellent building block for the construction of extended π-conjugated systems, which are of great interest for applications in optoelectronic materials. rsc.orgrsc.org These systems often exhibit desirable photophysical properties, such as strong fluorescence and large Stokes shifts. rsc.orgresearchgate.net

One strategy involves creating donor-π-acceptor (D–π–A) push-pull fluorophores. rsc.orgrsc.org In these systems, the imidazo[1,5-a]pyridine moiety can act as the electron donor, which is connected through a π-spacer to an electron-acceptor unit, such as benzimidazole. rsc.orgrsc.org The nature of the π-spacer, whether a flexible phenyl group or a more rigid, sterically hindered unit like diethylfluorene, plays a crucial role in modulating the photophysical properties of the resulting molecule. rsc.orgrsc.org

These conjugated systems can exhibit excellent intramolecular charge transfer (ICT) and positive solvatochromism. rsc.org For instance, some imidazo[1,5-a]pyridine–benzimidazole conjugates show strong greenish-yellow emission with high quantum yields. rsc.org The introduction of bulky groups can also induce aggregation-induced emission (AIE) characteristics. rsc.org

The synthesis of these conjugated systems can be achieved through various methods, including one-pot condensation reactions. For example, a 3-(anthracene-9-yl)-1-phenylimidazo[1,5-a]pyridine has been synthesized by reacting phenyl(pyridin-2-yl)methanone with anthracene-9-carbaldehyde and ammonium (B1175870) acetate (B1210297). tandfonline.com

Methylene (B1212753) Insertion Reactions for Bis-Imidazo[1,5-a]pyridines

The synthesis of bis-imidazo[1,5-a]pyridines, where two imidazo[1,5-a]pyridine units are linked by a methylene bridge, represents another important functionalization strategy. These molecules have shown potential as ligands and in medicinal chemistry. acs.orgnih.gov

A metal-free approach for methylene insertion involves the use of formaldehyde as both a carbon source and a solvent. acs.orgnih.govnih.gov This C(sp²)–H functionalization reaction allows for the bridging of two imidazo[1,5-a]pyridine molecules, affording methylene-bridged bis-imidazo[1,5-a]pyridines in moderate to good yields. acs.orgnih.govnih.gov This method can be extended to other aldehydes, such as alkyl and aryl aldehydes, to create a variety of bis(1-imidazo[1,5-a]pyridyl)arylmethanes. acs.orgnih.gov

An alternative iodine-promoted synthesis of bis(1-imidazo[1,5-a]pyridyl)arylmethanes has also been developed. rsc.org This method involves the reaction of pyridin-2-ylmethanamine (B45004) with various aldehydes in the presence of iodine. rsc.org Additionally, an acid-catalyzed one-pot synthesis of bis(1-imidazo[1,5-a]pyridyl)arylmethane (BimPy) derivatives has been described as a practical and efficient approach. rsc.orgresearchgate.net

Table 2: General Procedures for Bis-Imidazo[1,5-a]pyridine Synthesis

MethodKey ReagentsProduct TypeReference
Metal-Free Methylene InsertionImidazo[1,5-a]pyridines, FormaldehydeBis(imidazo[1,5-a]pyridin-1-yl)methanes nih.gov
Metal-Free Arylmethylene InsertionImidazo[1,5-a]pyridines, Aryl aldehydes1,1'-(Arylmethylene)bis(imidazo[1,5-a]pyridine) nih.gov
Iodine-Promoted SynthesisPyridin-2-ylmethanamine, Aldehydes, IodineBis(1-imidazo[1,5-a]pyridyl)arylmethanes rsc.org
Acid-Catalyzed SynthesisImidazo[1,5-a]pyridines, Aldehydes, Acid catalystBis(1-imidazo[1,5-a]pyridyl)arylmethanes rsc.orgresearchgate.net

Quaternization Reactions of Imidazo[1,5-a]pyridine Derivatives

Quaternization of the nitrogen atom in the imidazo[1,5-a]pyridine ring system is a straightforward method to modify its electronic properties and introduce a positive charge. This is particularly relevant for the synthesis of NHC precursors, as previously discussed, and for tuning the photophysical properties of fluorescent derivatives. organic-chemistry.orgnih.govmdpi.com

The synthesis of N-alkyl/aryl imidazo[1,5-a]pyridinium salts can be achieved through the alkylation of the pyridyl imidazole (B134444) at the tertiary nitrogen atom. ukzn.ac.za A more versatile method involves the cyclization of a formamide (B127407) precursor in the presence of phosphorus oxychloride. ukzn.ac.za

In the context of optical materials, the quaternization of pyridylimidazo[1,5-a]pyridine derivatives has been investigated to evaluate its effect on their photophysical features. mdpi.com This modification is crucial for preventing aggregation in the solid state, which is a common issue that can lead to fluorescence quenching. mdpi.comresearchgate.net The presence of the positive charge can help to maintain the emissive properties of these compounds in thin films. mdpi.com For example, a series of pyridylimidazo[1,5-a]pyridine derivatives and their corresponding pyridinium (B92312) salts have been synthesized and their optical properties studied to understand the structure-property relationships and to optimize their performance as blue emitters. mdpi.com

Computational and Theoretical Investigations of Imidazo 1,5 a Pyridines

Quantum Chemical Calculations for Imidazo[1,5-a]pyridine (B1214698) Systems

Quantum chemical calculations have become an indispensable tool for studying the fundamental characteristics of imidazo[1,5-a]pyridine derivatives. researchgate.net These computational approaches allow for the detailed examination of molecular geometries, electronic properties, and spectroscopic behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov In the context of imidazo[1,5-a]pyridines, DFT calculations are employed to optimize molecular geometries, determine the energies of frontier molecular orbitals, and analyze electron density distributions. nih.govnih.gov For instance, studies on various imidazo[1,5-a]pyridine derivatives have utilized DFT to understand the relationship between their chemical structure and observed optical and electrochemical properties. researchgate.nettum.de These calculations have been crucial in elucidating the electronic nature of both the ground and excited states of these compounds. rsc.org

DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, have been successfully used to comprehend the electrical and structural properties of these fluorophores. rsc.org The calculations provide insights into the distribution of electron density, which is fundamental to understanding the reactivity and interaction of these molecules. nih.gov Furthermore, DFT has been instrumental in analyzing the supramolecular π-stacked assemblies of imidazo[1,5-a]pyridine derivatives in the solid state. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is particularly useful for studying the properties of molecules in their excited states. d-nb.info This method is frequently used to predict and interpret the electronic absorption and emission spectra of imidazo[1,5-a]pyridine derivatives. mdpi.comacs.org TD-DFT calculations can identify the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. d-nb.infoacs.org

For example, TD-DFT has been used to rationalize the transitions responsible for the absorption processes in boron difluoride compounds of 2-(imidazo[1,5-a]pyridin-3-yl)phenols. acs.org These calculations have helped to identify the main electronic transitions as intra-ligand transitions (¹ILT), a finding corroborated by Natural Transition Orbitals (NTOs). mdpi.comacs.org The method has also been applied to understand the excited-state dynamics of related metal complexes, revealing the character and lifetime of singlet and triplet excited states. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help to explain the electronic behavior of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic absorption and emission properties of a compound. mdpi.com

For imidazo[1,5-a]pyridine derivatives, the energies of the HOMO and LUMO are often calculated using DFT methods. researchgate.net These calculations have shown that the HOMO is typically delocalized over the entire molecule or concentrated on the electron-donating imidazole (B134444) and pyridine (B92270) moieties, while the LUMO is often localized on the imidazo[1,5-a]pyridine core or an electron-accepting substituent. acs.orgresearchgate.net The HOMO-LUMO energy gap has been correlated with the electronic properties of substituents on the imidazo[1,5-a]pyridine ring system, providing a way to tune the emission color of these compounds. mdpi.com In some derivatives, the introduction of a positive charge can lead to a significant stabilization of both HOMO and LUMO levels. tum.de

Below is a table summarizing the calculated orbital energies for a series of spiro–boron compounds (3a-e) featuring an imidazo[1,5-a]pyridine moiety.

CompoundHOMO-1 (eV)HOMO (eV)LUMO (eV)LUMO+1 (eV)
3a -7.21-6.08-1.78-1.15
3b -7.25-6.15-1.95-1.35
3c -7.45-6.31-2.01-1.41
3d -7.68-6.45-2.25-1.65
3e -7.71-6.51-2.31-1.71

Table generated from data in source nih.gov.

Computational methods are also employed to evaluate various electronic properties and the distribution of charge within imidazo[1,5-a]pyridine molecules. Molecular Electrostatic Potential (MEP) analysis, for example, helps to visualize the charge distribution and identify electrophilic and nucleophilic sites within a molecule. researchgate.net

In imidazo[1,5-a]pyridine derivatives, the imidazole ring possesses two distinct nitrogen atoms with different electronic characteristics—one electron-rich and the other electron-deficient. rsc.org This inherent bipolar nature allows for the creation of luminophores with moderate intramolecular charge transfer (ICT). rsc.org DFT calculations have been used to study the electronic properties of imidazo[1,5-a]pyridin-3-ylidenes, revealing that they possess a hybrid accepting orbital which significantly increases their π-accepting character. researchgate.net The distribution of the ground-state electronic cloud can be further investigated using electrostatic potential maps. researchgate.net

Analysis of Molecular Orbital Energies (HOMO, LUMO)

Theoretical Modeling of Molecular Interactions

Theoretical modeling plays a crucial role in understanding the non-covalent interactions that govern the supramolecular chemistry of imidazo[1,5-a]pyridines. These interactions, such as π-π stacking and hydrogen bonding, are fundamental to the packing of these molecules in the solid state and can significantly influence their photophysical properties. mdpi.com

DFT calculations have been employed to analyze the supramolecular π-stacked assemblies observed in the crystal structures of Zn(II) coordination polymers containing ditopic imidazo[1,5-a]pyridine ligands. mdpi.com These studies have highlighted the pronounced ability of the imidazo[1,5-a]pyridine scaffold to engage in π-π interactions. mdpi.com Furthermore, computational analyses have been used to investigate weak, non-classical hydrogen bonds (e.g., C−H⋯N, C−H⋯Br, and C−H⋯π) and halogen bonds (C−Br⋯π) that stabilize the crystal structures of bromo-substituted imidazo-[1,5-a]-pyridine derivatives. researchgate.net

Conformational Analysis and Rotational Barrier Determinations

The conformation of a molecule, which describes the spatial arrangement of its atoms, can have a significant impact on its properties and reactivity. Computational methods are used to perform conformational analysis and determine the energy barriers associated with rotation around single bonds.

For imidazo[1,5-a]pyridine derivatives, the key role of substitutions at the 1 and 3 positions on the rotational barriers has been investigated. researchgate.net These studies, often conducted in conjunction with experimental techniques, help to elucidate the relationship between molecular conformation, steric hindrance, and the observed photophysical and electrochemical properties. researchgate.net For instance, the introduction of bulky substituents can restrict rotation, leading to changes in the emission quantum yield and Stokes shift. researchgate.net While specific studies focusing solely on the conformational analysis and rotational barriers of "Imidazo[1,5-a]pyridin-1-amine" are not prevalent in the provided search results, the principles derived from studies on substituted imidazo[1,5-a]pyridines are applicable. researchgate.net

Prediction and Understanding of Photophysical Properties

Computational models are instrumental in predicting key photophysical parameters, including emission wavelengths, Stokes shifts, and quantum yields, offering a powerful tool to complement and interpret experimental findings. mdpi.comrsc.orgacs.org

Theoretical calculations, primarily using TD-DFT, have been successfully employed to predict the emission spectra of imidazo[1,5-a]pyridine derivatives. nih.govmdpi.comacs.org These studies often reveal that the emission properties are highly dependent on the nature and position of substituents on the imidazo[1,5-a]pyridine core. researchgate.netresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color. tandfonline.com

In many imidazo[1,5-a]pyridine-based systems, the emission is characterized by a significant intramolecular charge transfer (ICT) from an electron-rich part of the molecule to an electron-deficient part. rsc.orgtandfonline.com For example, in donor-π-acceptor (D–π–A) systems incorporating the imidazo[1,5-a]pyridine scaffold as the donor, the HOMO is often localized on the imidazo[1,5-a]pyridine ring, while the LUMO is situated on the acceptor moiety. rsc.orgtandfonline.com This spatial separation of frontier molecular orbitals is a hallmark of ICT and is well-captured by computational models.

Furthermore, computational studies can predict spectral shifts induced by changes in the solvent environment (solvatochromism). rsc.org A positive solvatochromism, where the emission wavelength redshifts in more polar solvents, is often observed and is indicative of a larger dipole moment in the excited state compared to the ground state—a characteristic feature of ICT. rsc.orgtandfonline.com For example, a study on an imidazo[1,5-a]pyridine-anthracene derivative showed a positive solvatochromic photoluminescence emission band ranging from 528 nm in hexane (B92381) to 586 nm in acetonitrile. tandfonline.com

The agreement between computationally predicted emission wavelengths and experimental data is often very good, validating the theoretical models used. rsc.orgacs.org For instance, TD-DFT calculations have accurately predicted the blue emission observed in many imidazo[1,5-a]pyridine derivatives. nih.govmdpi.com In some cases, these calculations can also explain the absence of fluorescence; for example, a powdered sample of an imidazo[1,5-a]pyridinium-based hybrid salt showed no emission, a finding that can be investigated through theoretical analysis of its electronic structure. researchgate.net

Table 1: Predicted vs. Experimental Emission Maxima for Selected Imidazo[1,5-a]pyridine Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound/Derivative Predicted Emission Max. (nm) Experimental Emission Max. (nm) Solvent/State Reference
1-Phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine - 463 Dichloromethane (B109758) researchgate.nettum.de
Imidazo[1,5-a]pyridine-anthracene derivative - 548 THF tandfonline.com
BPy-FL - 458 THF rsc.org
BPy-FL - 510 Solid State rsc.org
3-(4-cyanophenyl)-1-(pyridyl)imidazo[5,1-a]isoquinoline - 446 - researchgate.net

A significant and often desirable characteristic of imidazo[1,5-a]pyridine fluorophores is their large Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. tum.demdpi.comresearchgate.net Large Stokes shifts are advantageous in fluorescence applications as they minimize self-absorption and improve the signal-to-noise ratio. researchgate.net Computational studies have been crucial in understanding the origins of these large Stokes shifts.

The large Stokes shifts in imidazo[1,5-a]pyridines are often attributed to significant geometric relaxation in the excited state compared to the ground state. researchgate.net Upon photoexcitation, the molecule undergoes a change in its geometry to reach a more stable excited-state conformation, from which it then emits a photon to return to the ground state. This geometric reorganization lowers the energy of the emitted photon, resulting in a red-shifted emission and a large Stokes shift.

Theoretical calculations can model the geometries of both the ground (S₀) and the first excited (S₁) states. By comparing the optimized geometries of S₀ and S₁, researchers can quantify the extent of structural change upon excitation. For instance, in some derivatives, a twisting of molecular fragments relative to each other in the excited state, leading to a twisted intramolecular charge transfer (TICT) state, is responsible for the large Stokes shift. rsc.org

Several studies have reported substantial Stokes shifts for various imidazo[1,5-a]pyridine derivatives. For instance, some derivatives exhibit Stokes shifts greater than 5000 cm⁻¹. mdpi.comnih.gov In another case, a series of donor-acceptor dyes based on imidazo[1,5-a]pyridine showed large Stokes shifts of approximately 140–200 nm. researchgate.net An imidazo[1,5-a]pyridine-anthracene-based fluorophore was reported to have a very large Stokes' shift of around 11,000 cm⁻¹. tandfonline.com Computational methods like DFT and TD-DFT help in rationalizing these experimental observations by providing insights into the electronic and structural changes occurring between the ground and excited states. researchgate.net

Table 2: Stokes Shifts for Various Imidazo[1,5-a]pyridine Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

Derivative Class Stokes Shift (nm) Stokes Shift (cm⁻¹) Key Feature Reference
Imidazo[1,5-a]pyridine-based probes - > 5000 Wide Stokes shift mdpi.comnih.gov
Boron-centered spiro derivatives 91–116 ~5600–6400 (approx. 0.7–0.8 eV) Substantial Stokes shifts nih.gov
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine 79 - Remarkable Stokes shift researchgate.net
Imidazo[1,5-a]pyridine benzopyrylium-based probe 460 - Ultra-large Stokes shift scispace.commdpi.com
D–π–A push–pull fluorophores - ~7000 Large Stokes shift rsc.org
Donor-acceptor dyes 140–200 - Large Stokes shift researchgate.net

The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, is a critical parameter for any fluorophore. Computational chemistry offers methods to predict and understand the factors that govern the quantum yield of imidazo[1,5-a]pyridine derivatives. While direct and highly accurate prediction of quantum yields is challenging, theoretical studies can provide valuable qualitative and semi-quantitative insights.

Low fluorescence quantum yields are often a result of efficient non-radiative decay pathways that compete with fluorescence. rsc.org These non-radiative processes include internal conversion (IC) and intersystem crossing (ISC) to the triplet state. rsc.org Computational methods can calculate the energy gaps between the relevant electronic states (e.g., S₁-S₀ and S₁-Tₓ) and the spin-orbit couplings between them. According to energy gap law, a smaller energy gap between electronic states generally leads to more efficient non-radiative decay.

For example, if a triplet state (like T₂) is energetically close to the first excited singlet state (S₁), intersystem crossing can become a dominant de-excitation pathway, leading to a low fluorescence quantum yield. rsc.org Computational studies have successfully attributed the low fluorescence quantum yields of some π-expanded imidazo[1,2-a]pyridines to an efficient S₁→T₂ intersystem crossing channel. rsc.org Conversely, by designing molecules where the energy gap between S₁ and the nearby triplet states is large, the fluorescence quantum yield can be enhanced. rsc.org

Furthermore, computational studies can elucidate how molecular structure influences quantum yield. For instance, introducing methoxy (B1213986) substituents on the imidazo[1,5-a]pyridine nucleus has been shown to increase the emission quantum yield from 22% to 50%, a phenomenon that can be rationalized through DFT calculations that analyze the effect of substituents on frontier molecular orbitals and rotational barriers. researchgate.netresearchgate.net Similarly, the quantum yield of some derivatives has been observed to increase upon coordination to a metal center like Zn(II), an effect that can be studied computationally by analyzing the structural and electronic changes upon complexation. mdpi.com

Table 3: Experimentally Determined Quantum Yields (Φ) for Imidazo[1,5-a]pyridine Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound/Derivative Quantum Yield (Φ) Conditions Reference
3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine 19% Dichloromethane solution researchgate.net
Boron-centered spiro compounds Good Compared to other boron-spiro compounds nih.gov
BPy-1 and BPy-2 ~70% Solution, solid, and thin-film rsc.org
BPy-FL 77.6% Solution rsc.org
BPy-FL 93.6% Solid state rsc.org
Methoxylated imidazo[1,5-a]pyridines up to 50% - researchgate.netresearchgate.net
Trifluoromethylated imidazo[1,5-a]pyridines 13% to 39% Acetonitrile solution researchgate.net
Trifluoromethylated imidazo[1,5-a]pyridines 10% to 58% Polymeric matrix researchgate.net
1-Alkynyl-3-arylimidazo[1,5-a]pyridines 8% to 26% Chloroform solution acs.org
1-Alkenyl-3-arylimidazo[1,5-a]pyridines 3% to 13% Chloroform solution acs.org
Dipyridil analog 4 38% - nih.gov
Diphenyl analog 2 12% - nih.gov

Spectroscopic Characterization Methodologies for Imidazo 1,5 a Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of imidazo[1,5-a]pyridine (B1214698) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), which is crucial for mapping the molecule's framework and substituent positions. researchgate.netrsc.org NMR spectra are typically recorded on high-field instruments (e.g., 400 MHz or 600 MHz), and chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rsc.orgacs.orgnih.gov

Proton NMR (¹H NMR) is essential for identifying the number, connectivity, and chemical environment of hydrogen atoms within an imidazo[1,5-a]pyridine molecule. The aromatic protons on the fused ring system have characteristic chemical shifts. For the parent imidazo[1,5-a]pyridine scaffold, protons on the pyridine (B92270) ring typically appear in the δ 7.0-8.5 ppm range. The specific positions and splitting patterns (multiplicity) of these signals, governed by spin-spin coupling constants (J), allow for the precise assignment of each proton. For instance, in substituted derivatives, the chemical shifts are influenced by the electronic effects of the substituents.

Detailed ¹H NMR data for several imidazo[1,5-a]pyridine derivatives are presented below:

CompoundSolventKey ¹H NMR Signals (δ, ppm) and Coupling Constants (J, Hz)
3-methyl-1-phenylimidazo[1,5-a]pyridine CDCl₃7.89 (dd, 2H, J = 8.4, 1.3), 7.80 (d, 1H, J = 9.3), 7.70 (d, 1H, J = 7.2), 7.50–7.43 (m, 2H), 7.32–7.25 (m, 1H), 6.80–6.73 (m, 1H), 6.65–6.59 (m, 1H), 2.74 (s, 3H) nih.gov
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane CDCl₃8.15 (d, J = 7.20, 2H), 7.79–7.76 (m, 4H), 7.54–7.47 (m, 6H), 7.39 (t, J = 7.44, 2H), 6.59–6.56 (m, 2H), 6.47–6.44 (m, 2H), 4.68 (s, 2H) acs.org
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane pyridine-d₅9.99 (td, J = 7.28, 1.05, 2H), 8.64 (qd, J = 4.88, 0.90, 2H), 7.58 (td, J = 8.10, 0.98, 2H), 7.91–7.88 (m, 2H), 7.69–7.65 (m, 2H), 7.11–7.07 (m, 2H), 6.78–6.74 (m, 2H), 6.66–6.63 (m, 2H), 4.93 (s, 2H) acs.org
N-imidazo[1,5-a]pyridin-1-yl-1,1-diphenyl-methanimine CDCl₃6.49 - 6.56 (m, 1 H), 6.64-6.72 (m, 1 H), 7.28-7.33 (m, 2 H), 7.35-7.46 (m, 7 H), 7.63-7.69 (m, 1 H), 7.70-7.75 (m, 1 H), 7.76-7.79 (m, 1 H), 7.79-7.86 (m, 2 H) google.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The carbon signals for the core imidazo[1,5-a]pyridine structure typically resonate between δ 115-150 ppm. The exact chemical shifts are sensitive to the substitution pattern on the heterocyclic ring, offering valuable confirmation of the compound's structure. For example, carbons directly attached to nitrogen atoms or electron-withdrawing groups will appear at different fields compared to other carbons.

The table below summarizes ¹³C NMR data for representative imidazo[1,5-a]pyridine compounds:

CompoundSolventKey ¹³C NMR Signals (δ, ppm)
3-methyl-1-phenylimidazo[1,5-a]pyridine CDCl₃134.93, 134.87, 129.8, 128.7, 126.42, 126.39, 126.3, 121.0, 119.0, 118.8, 112.7, 12.5 nih.gov
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane CDCl₃136.5, 131.1, 130.4, 129.0, 128.5, 128.3, 128.0, 121.1, 119.1, 117.6, 113.1, 27.1 acs.org
Bis(3-(pyridin-2-yl)imidazo[1,5-a)pyridin-1-yl)methane pyridine-d₅151.9, 148.8, 136.9, 134.1, 132.8, 130.5, 126.4, 122.1, 121.8, 119.8, 118.7, 114.1, 27.7 acs.org
Long-chain C5 derivative CDCl₃156.57, 134.51, 131.81, 129.56, 127.16, 124.03, 122.14, 118.97, 118.75, 117.93, 117.83, 114.49, 113.92, 31.70, 29.49, 26.74, 22.65, 14.18 mdpi.com

For fluorinated analogues of imidazo[1,5-a]pyridines, Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique. mdpi.com It provides direct evidence for the presence and electronic environment of fluorine atoms in the molecule. The chemical shifts in ¹⁹F NMR are highly sensitive to the surrounding molecular structure, making it an excellent tool for confirming the position of fluorine substitution. For instance, the introduction of fluorine can be confirmed by signals in specific regions of the spectrum.

Spectroscopic data for a fluorinated imidazo[1,5-a]pyridine derivative is shown below:

CompoundSolventKey ¹⁹F NMR Signals (δ, ppm)
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane CDCl₃-137.3 to -137.4, -151.7 to -151.9, -160.6 to -160.7 (m) acs.org
Fluorinated Imidazo[1,5-a]pyridin-3(2H)-one derivative (77ag) Not specified-141.56

Carbon-13 NMR (¹³C NMR) Analysis

Mass Spectrometry Techniques

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of imidazo[1,5-a]pyridine compounds. It functions by ionizing molecules and then separating them based on their mass-to-charge (m/z) ratio. This allows for the precise determination of molecular formulas and can provide structural information through fragmentation analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are used to determine the elemental composition of a compound with high confidence. nih.govmdpi.com By comparing the experimentally measured mass of a molecular ion (e.g., [M+H]⁺) to the calculated mass for a proposed formula, researchers can confirm the identity of their synthesized compound. This technique is often coupled with a soft ionization method like electrospray ionization. nih.govnih.gov

The following table displays HRMS data for several imidazo[1,5-a]pyridine derivatives, demonstrating the high accuracy of the technique:

CompoundIonCalculated m/zFound m/z
3-methyl-1-phenylimidazo[1,5-a]pyridine [M+H]⁺209.1073 nih.gov209.1073 nih.gov
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane [M+H]⁺401.1766 acs.org401.1758 acs.org
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane [M+H]⁺403.1671 acs.org403.1678 acs.org
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane [M+H]⁺581.0824 acs.org581.0826 acs.org

Electrospray Ionization (ESI) is a soft ionization technique that is commonly used as the ion source for mass spectrometry, particularly for HRMS analysis of polar molecules like imidazo[1,5-a]pyridines. mdpi.comnih.govamazonaws.com ESI transforms ions from solution into the gas phase with minimal fragmentation, which is ideal for observing the intact molecular ion, typically as a protonated species [M+H]⁺. acs.orgnih.gov This method is crucial for obtaining the accurate molecular weight data necessary for formula confirmation and is widely cited in the characterization of this compound class. researchgate.netmdpi.comnih.gov The analysis of complex ions and fragmentation patterns in ESI-MS/MS experiments can further elucidate the structure and stability of these molecules. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within the imidazo[1,5-a]pyridine scaffold. The absorption spectra of these compounds are typically characterized by multiple bands, reflecting the complex interplay of π–π* and intramolecular charge transfer (ICT) transitions.

The spectra of various imidazo[1,5-a]pyridine derivatives show distinct absorption bands. For instance, imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores exhibit strong, intense peaks around 255 nm, which are attributed to localized π–π* transitions within the conjugated aromatic rings. rsc.org A lower energy, higher wavelength absorption peak at approximately 365 nm is also observed for these molecules, corresponding to an intramolecular charge transfer from the donor to the acceptor moiety. rsc.org Similarly, boron-centered spiro derivatives containing imidazo[1,5-a]pyridines display a prominent absorption around 240 nm and a lower energy transition at about 365 nm in dichloromethane (B109758). nih.gov

In a study of 1,3-substituted imidazo[1,5-a]pyridines in acetonitrile, two primary absorption bands were identified: one in the 300–320 nm range and a second centered between 360–380 nm. unito.it The introduction of different substituents and the solvent environment can significantly influence the position and intensity of these absorption maxima. For example, 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts in dichloromethane (DCM) show an intense high-energy band at 323 nm with a shoulder at 380 nm. tum.de A more complex system, an imidazo[1,5-a]pyridine benzopyrylium-based near-infrared (NIR) fluorescent probe, displays a strong absorption peak at a much longer wavelength of 620 nm in a DMSO/PBS solution. mdpi.com

The photophysical properties of these compounds are summarized in the table below, showcasing the diversity in their electronic absorption characteristics.

Compound TypeSolventAbsorption Maxima (λmax)Reference
Imidazo[1,5-a]pyridine–benzilimidazole conjugatesToluene~255 nm (π–π), ~365 nm (ICT) rsc.org
Boron-centered spiro derivativesDichloromethane~240 nm, ~365 nm nih.gov
1,3-substituted imidazo[1,5-a]pyridinesAcetonitrile300–320 nm, 360–380 nm unito.it
2-(imidazo[1,5-a]pyridine-1-yl)pyridinium saltDichloromethane323 nm, 380 nm (shoulder) tum.de
1-phenylimidazo[1,5-a]pyridine–anthracene fluorophoreTHF<270 nm (π–π), >300 nm (ICT) tandfonline.com
Imidazo[1,5-a]pyridine benzopyrylium-based NIR probeDMSO/PBS620 nm mdpi.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) provides definitive proof of the molecular structure of imidazo[1,5-a]pyridine derivatives in the solid state, offering precise information on bond lengths, bond angles, and crystal packing.

The structures of several imidazo[1,5-a]pyridine derivatives have been successfully determined using this technique. For example, the crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one (7B) was established, revealing an orthorhombic space group Pbca. researchgate.net The C1=O bond length was determined to be 1.235(3) Å, confirming its double bond character. researchgate.net Its thione analogue, 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione (6B), crystallizes in the triclinic space group P-1, with a C1-S bond length of 1.684(2) Å. researchgate.netlew.ro

In another example, the crystal structure of a hybrid salt, (C13H12N3)2[MnCl4], which contains the 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, was determined. nih.govresearchgate.net This compound crystallizes in the monoclinic space group P21/c. nih.govresearchgate.net The fused pyridinium (B92312) and imidazolium (B1220033) rings of the cation are nearly coplanar, with dihedral angles of 0.89 (18)° and 0.78 (17)°. researchgate.net The manganese(II) center is coordinated to four chloride ions in a slightly distorted tetrahedral geometry, with Mn-Cl bond distances ranging from 2.3469(10) to 2.3941(9) Å. nih.govresearchgate.net

The crystallographic data for selected imidazo[1,5-a]pyridine derivatives are presented in the table below.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one (7B)OrthorhombicPbcaC1=O bond length: 1.235(3) Å researchgate.net
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione (6B)TriclinicP-1C1-S bond length: 1.684(2) Å researchgate.netlew.ro
(C13H12N3)2[MnCl4]MonoclinicP21/cFused rings dihedral angles: 0.89(18)°, 0.78(17)°; Mn-Cl bond lengths: 2.3469(10)–2.3941(9) Å nih.govresearchgate.net

Infrared (IR) Vibrational Spectroscopy for Bond Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within imidazo[1,5-a]pyridine derivatives. The vibrational frequencies observed in the IR spectrum correspond to the stretching and bending modes of specific chemical bonds.

The IR spectra of imidazo[1,5-a]pyridines exhibit a number of characteristic absorption bands. For 1-phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine, the spectrum shows a C-H stretching vibration at 3047 cm⁻¹, a C=N stretching band at 1589 cm⁻¹, C=C stretching bands at 1512 and 1481 cm⁻¹, and a C-N stretching vibration at 1257 cm⁻¹. nih.gov Upon coordination to a gold(III) metal center, the C=N stretching frequency shifts to a higher wavenumber (1650 cm⁻¹), indicating the involvement of the nitrogen atom in the coordination. A new band also appears at 516 cm⁻¹, which is characteristic of the Au-N stretching vibration. nih.gov

For methyl 1-phenyl-imidazo[1,5-a]pyridine-3-carboxylate, characteristic IR peaks are observed at 3044.8 cm⁻¹ (aromatic C-H stretch), 2955.9 cm⁻¹ (aliphatic C-H stretch), and a strong band at 1674.4 cm⁻¹, which is likely due to the C=O stretching of the ester group. rsc.org The IR spectrum of the related imidazo[1,2-a]pyridine (B132010) scaffold, which differs in the position of one nitrogen atom, shows absorption for the C=N bond of the imidazo (B10784944) pyridine ring at 1612 cm⁻¹, aromatic C=C stretching at 1433 cm⁻¹, aromatic C-H stretching in the range of 3014-3080 cm⁻¹, and C-N stretching at 1353 cm⁻¹. jmchemsci.com While this is a different isomer, the data provides a useful comparison for the types of vibrations expected in these fused heterocyclic systems.

A summary of characteristic IR frequencies for selected imidazo[1,5-a]pyridine derivatives is provided below.

Compoundν(C-H) stretch (cm⁻¹)ν(C=N) stretch (cm⁻¹)ν(C=C) stretch (cm⁻¹)ν(C-N) stretch (cm⁻¹)Other Key Bands (cm⁻¹)Reference
1-Phenyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridine304715891512, 14811257- nih.gov
Methyl 1-phenyl-imidazo[1,5-a]pyridine-3-carboxylate3044.8, 2955.9-1492.1, 1473.6-1674.4 (C=O) rsc.org
Imidazo[1,2-a]pyridine (isomer for comparison)3014-3080161214331353- jmchemsci.com

Applications of the Imidazo 1,5 a Pyridine Scaffold in Advanced Chemical and Materials Research

Development of Photoluminescent Materials and Fluorophores

Derivatives of imidazo[1,5-a]pyridine (B1214698) are widely recognized for their significant luminescent properties, making them prime candidates for the development of photoluminescent materials and fluorophores. rsc.orgmdpi.comresearchgate.net These compounds often exhibit intense emissions, high quantum yields, and substantial Stokes shifts, which are crucial characteristics for various optical applications. researchgate.netresearchgate.net The versatility of the imidazo[1,5-a]pyridine core allows for the tuning of its photophysical properties through the introduction of different substituents, enabling the creation of materials with specific emission characteristics. researchgate.netresearchgate.net

Optoelectronic Device Research (e.g., Organic Light-Emitting Diodes, Field Effect Transistors)

The unique optical and electronic properties of imidazo[1,5-a]pyridine derivatives have led to their investigation in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.comresearchgate.net These compounds can serve as efficient emitters in the emissive layer of OLEDs. For instance, an imidazo[1,5-a]pyridine-anthracene based fluorophore has been successfully used as a dopant in the fabrication of solution-processed multilayer OLEDs, demonstrating good device performance with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com This particular device emitted a greenish-yellow light. tandfonline.com

The development of donor-π-acceptor (D–π–A) push-pull fluorophores based on the imidazo[1,5-a]pyridine scaffold has also shown great promise for OLED applications. rsc.org These molecules can exhibit strong intramolecular charge transfer (ICT), leading to efficient electroluminescence. tandfonline.comrsc.org The bipolar nature of the imidazole (B134444) ring within the imidazo[1,5-a]pyridine structure allows for the creation of luminophores with balanced charge transport characteristics, which is beneficial for their use in optoelectronic devices. rsc.org

Device TypeImidazo[1,5-a]pyridine DerivativePerformance MetricsEmission Color
OLEDImidazo[1,5-a]pyridine-anthracene fluorophoreLuminous Efficiency: 4.4 cd A⁻¹, Power Efficiency: 2.2 lm W⁻¹, External Quantum Efficiency: 3.2%Greenish-Yellow
OLEDDonor-π-acceptor push-pull fluorophoresStrong intramolecular charge transferTunable

Chemical Sensor Development and Fluorescent Probes

The inherent fluorescence of imidazo[1,5-a]pyridine derivatives makes them excellent candidates for the development of chemical sensors and fluorescent probes. rsc.orgmdpi.commdpi.combeilstein-journals.org Their emission properties can be designed to respond to specific analytes or changes in the local environment, such as pH. rsc.orgacs.org

For example, imidazo[1,5-a]pyridinium ions have been identified as highly emissive and water-soluble fluorophores that can act as pH sensors. acs.org Certain structural isomers of these ions exhibit distinct de-excitation pathways that lead to either a "turn-on" fluorescence or a ratiometric response to pH changes. acs.org Furthermore, donor-π-acceptor fluorophores based on imidazo[1,5-a]pyridine have demonstrated on-off-on fluorescence behavior in response to the alternating addition of acid and base, making them effective fluorescent pH sensors. rsc.org The sensing mechanism often involves the protonation of a nitrogen atom in the imidazo[1,5-a]pyridine ring, which alters the electronic structure and, consequently, the photophysical properties of the molecule. rsc.org

Some imidazo[1,5-a]pyridine derivatives have also been investigated as fluorescent probes for detecting specific ions and molecules. mdpi.com For example, derivatives have been reported as ratiometric fluorescent probes for glutathione (B108866) and sensors for cysteine. mdpi.com

Sensor TypeTarget Analyte/ParameterSensing Mechanism
pH SensorpHFluorescence turn-on or ratiometric response upon protonation
Chemical SensorGlutathioneRatiometric fluorescence
Chemical SensorCysteineFluorescence change

Bioimaging Fluorophores in Chemical Biology Research

The bright fluorescence and potential for targeted functionality make imidazo[1,5-a]pyridine derivatives attractive for use as fluorophores in bioimaging. rsc.orgmdpi.com Their compact size and stable scaffold are advantageous for developing probes that can be used in living cells. mdpi.com

Research has shown that imidazo[1,5-a]pyridine-based fluorophores can be synthesized to act as membrane probes. mdpi.com Their interaction with liposomes, which serve as artificial membrane models, has demonstrated successful intercalation into the lipid bilayer. mdpi.com The solvatochromic behavior of some of these probes, where their fluorescence properties change with the polarity of the environment, makes them particularly suitable for studying membrane dynamics, hydration, and fluidity. mdpi.com The ability to monitor these cellular properties is crucial for understanding cellular health and exploring important biochemical pathways. mdpi.com The development of imidazo[1,5-a]pyridines with aggregation-induced emission (AIE) characteristics has also expanded their potential for bioimaging applications. sci-hub.se

Luminescent Materials for Down-Shifting Conversion Systems

Imidazo[1,5-a]pyridine derivatives are being explored as luminescent materials for down-shifting conversion systems, which are used in applications like solar cells and white LEDs. researchgate.netrsc.org These materials absorb higher-energy photons (e.g., blue or UV light) and re-emit them as lower-energy photons (e.g., yellow or red light). rsc.org This process, known as down-shifting, can improve the efficiency of various devices.

Derivatives of imidazo[1,5-a]pyridine are well-suited for this application due to their characteristic large Stokes shifts. researchgate.netmdpi.com A large Stokes shift minimizes the re-absorption of the emitted light by the material itself. Researchers have synthesized trifluoromethylated imidazo[1,5-a]pyridine derivatives and dispersed them in a transparent polyurethane resin to create low-cost luminescent materials for down-shifting. researchgate.net By tuning the substituents on the imidazo[1,5-a]pyridine nucleus, it is possible to control the quantum yields both in solution and within a polymeric matrix. researchgate.net For instance, certain fluorophores based on this scaffold have been employed as organic down-converter materials in the fabrication of hybrid white LEDs. rsc.org

Ligands in Coordination Chemistry and Catalysis

The imidazo[1,5-a]pyridine scaffold is not only a building block for fluorescent materials but also serves as a versatile ligand in coordination chemistry and catalysis. mdpi.commdpi.combeilstein-journals.orgchemimpex.com The presence of nitrogen atoms in the heterocyclic structure allows these compounds to coordinate with a variety of metal centers, leading to the formation of stable complexes with interesting properties and catalytic activities. mdpi.comcapes.gov.br

Depending on the substitution pattern, imidazo[1,5-a]pyridines can act as different types of ligands, including N,N-bidentate and N,O-bidentate ligands. researchgate.netmdpi.com This versatility has led to their use in the synthesis of a wide range of coordination compounds with metals such as zinc, copper, and boron. mdpi.com

N-Heterocyclic Carbenes (NHCs) as Ligands

A particularly important application of the imidazo[1,5-a]pyridine scaffold is in the formation of N-heterocyclic carbenes (NHCs). Imidazo[1,5-a]pyridin-3-ylidenes are a class of NHCs that have gained significant attention as ligands in homogeneous catalysis. beilstein-journals.orgrsc.org These NHCs are strong σ-donors, a property that is enhanced by the extended π-system of the bicyclic core, which increases the electron density at the carbene center. rsc.org

The rigid structure of the imidazo[1,5-a]pyridine backbone allows for the precise placement of substituents that can influence the steric and electronic properties of the resulting metal complexes. organic-chemistry.org This tunability is crucial for optimizing catalytic activity. For example, an efficient, single-step, three-component coupling reaction has been developed to synthesize imidazo[1,5-a]pyridinium salts, which are the precursors to these NHCs. organic-chemistry.org This method allows for the incorporation of diverse functionalities and chiral substituents, paving the way for advancements in asymmetric catalysis. organic-chemistry.org

Imidazo[1,5-a]pyridine-based NHC ligands have been successfully employed in various catalytic transformations. Chiral bidentate NHC-oxazoline ligands derived from this scaffold form stable complexes with rhodium(I) that are efficient catalysts for the highly enantioselective hydrosilylation of ketones. acs.org Additionally, nickel(II) complexes with pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene ligands have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. mdpi.com Furthermore, diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes have been developed as bifunctional NHC ligands for copper-catalyzed direct C–H carboxylation with CO₂. rsc.org The design of L-shaped heterobidentate imidazo[1,5-a]pyridin-3-ylidene N,C-ligands has enabled the activation of aryl halides at gold(I) centers, facilitating Au(I)/Au(III) catalysis. nih.gov

Catalyst SystemCatalytic ReactionKey Features of the Ligand
Rhodium(I) with chiral NHC-oxazoline ligandEnantioselective hydrosilylation of ketonesChiral, bidentate
Nickel(II) with pyridine-chelated NHC ligandAcrylate (B77674) synthesis from ethylene and CO₂C,N-bidentate
Copper(I) with diethylene glycol-functionalized NHCDirect C–H carboxylation with CO₂Bifunctional
Gold(I) with L-shaped heterobidentate NHCAu(I)/Au(III) catalysis with aryl halidesHemilabile, rigid conformation

Application in Homogeneous Catalysis

The imidazo[1,5-a]pyridine scaffold has emerged as a significant framework in the design of ligands for homogeneous catalysis, particularly through the formation of N-heterocyclic carbenes (NHCs). These NHC precursors, specifically imidazo[1,5-a]pyridinium salts, are synthesized through efficient methods like the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269), which allows for a high degree of functional and chiral diversity. organic-chemistry.org The resulting NHC ligands are strong σ-donors with tunable steric properties, making them valuable in a variety of catalytic applications. organic-chemistry.org

One notable application is in copper-catalyzed C-H carboxylation reactions. Diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes (DEG-ImPy) have been developed as bifunctional NHC ligands. rsc.org Copper(I) complexes of these DEG-ImPy ligands have demonstrated high efficiency in the direct C-H carboxylation of benzoxazole (B165842) with CO2, outperforming catalysts with more traditional imidazolylidene carbene ligands. rsc.org The enhanced catalytic activity is attributed to the increased electron density at the carbene center due to the extended π-system of the imidazo[1,5-a]pyridine core. rsc.org

The versatility of the imidazo[1,5-a]pyridine scaffold also allows for the synthesis of multidentate NHC ligands through the use of polyamines, opening avenues for the development of advanced catalytic systems. organic-chemistry.org These features underscore the potential of imidazo[1,5-a]pyridine-based NHCs in facilitating a range of homogeneous catalytic transformations.

Role in Asymmetric Catalysis

The rigid and tunable nature of the imidazo[1,5-a]pyridine scaffold makes it an excellent platform for the development of chiral ligands for asymmetric catalysis. A significant advancement in this area is the creation of chiral imidazo[1,5-a]pyridine–oxazoline ligands. acs.org These bidentate NHC-oxazoline ligands form stable complexes with rhodium(I), which have proven to be highly effective catalysts for the enantioselective hydrosilylation of a wide array of ketones. acs.org

These rhodium complexes, employed at low catalyst loadings (0.1 mol%), consistently produce secondary alcohols in high yields, typically exceeding 90%, and with good to excellent enantioselectivities, ranging from 80% to 95% enantiomeric excess (ee). acs.org The reactions proceed under mild, ambient conditions (40 °C) and exhibit remarkable functional group tolerance, effectively hydrosilylating ketones with heterocyclic substituents like pyridine (B92270) and thiophene, as well as more complex molecular architectures. acs.orgacs.org

The modular synthesis of these chiral ligands, which involves the microwave-assisted condensation of a cyano-azolium salt with various 2-amino alcohols, allows for systematic tuning of the ligand's steric and electronic properties. acs.org This adaptability is crucial for optimizing catalyst performance for different substrates. The demonstrated success of these rhodium(I) complexes in asymmetric hydrosilylation highlights the potential of the chiral imidazo[1,a]pyridine–oxazoline backbone in other asymmetric transformations. acs.org

Catalyst/Ligand SystemSubstrateYield (%)Enantioselectivity (% ee)
Rh(I)-imidazo[1,5-a]pyridine–oxazolineVarious substituted ketones>9080-95
Rh(I)-imidazo[1,5-a]pyridine–oxazolineKetones with heterocyclic substituentsHighGood to Excellent

Metal Complexes for Specific Chemical Transformations (e.g., Acrylate Synthesis)

A noteworthy application of the imidazo[1,5-a]pyridine scaffold in specific chemical transformations is the synthesis of acrylates from ethylene and carbon dioxide, a process of significant interest for carbon capture and utilization (CCU). mdpi.com For this purpose, nickel(II) dichloride complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed as novel catalyst precursors. mdpi.com

These py-ImPyNi(II)Cl2 complexes, particularly those with tert-butyl substituents, have shown considerable catalytic activity, achieving up to 108% acrylate yield based on the nickel catalyst. mdpi.com The catalytic performance can be significantly enhanced by the use of additives, such as monodentate phosphines, which can increase the acrylate yield to as high as 845% (Turnover Number of 8). mdpi.com

X-ray diffraction studies of these nickel(II) complexes have revealed a monomeric, distorted tetrahedral geometry with a six-membered chelate ring structure formed by the py-ImPy ligand. mdpi.comresearchgate.net This specific coordination geometry, combined with the electronic properties of the imidazo[1,5-a]pyridine-based NHC ligand, is crucial for the catalytic efficiency of the system. The development of these nickel complexes underscores the potential of tailored imidazo[1,5-a]pyridine-based metal complexes in promoting challenging chemical transformations. mdpi.com

CatalystAdditiveAcrylate Yield (%)Turnover Number (TON)
py-ImPyNi(II)Cl2 (with tert-butyl substituents)Noneup to 108-
py-ImPyNi(II)Cl2 (with tert-butyl substituents)Monodentate phosphine (B1218219)up to 8458

Scaffold in Medicinal Chemistry Research and Drug Discovery Endeavors

The imidazo[1,5-a]pyridine nucleus is recognized as a "privileged" scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. researchgate.netmdpi.com Its versatile structure has been explored for a wide range of therapeutic applications, including the development of anticancer agents and treatments for neurological disorders. researchgate.netmdpi.commdpi.com

Exploration of Potential Therapeutic Applications as a Scaffold

The imidazo[1,5-a]pyridine framework is a key component in the design of various therapeutic agents. Its derivatives have shown potential as anticancer agents, with some exhibiting significant cytotoxic activity against various human cancer cell lines. mdpi.comnih.gov For instance, certain imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated selective cytotoxicity against cancer cells while being non-toxic to normal cells. nih.govresearchgate.net

In the realm of neurodegenerative diseases, this scaffold has been utilized to develop inhibitors for enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in conditions like Alzheimer's disease. Furthermore, derivatives of imidazo[1,5-a]pyridine have been investigated as partial agonists for the 5-HT4 receptor, a target for treating cognitive disorders associated with Alzheimer's disease. nih.gov The broad spectrum of biological activities also includes potential as inhibitors of cannabinoid receptor type 2 (CB2R) agonists, hypoxia-inducible factor 1α (HIF-1α) inhibitors, and phosphodiesterase 10A inhibitors, highlighting the extensive therapeutic potential of this scaffold. mdpi.com

Structure-Activity Relationship (SAR) Studies for Molecular Target Interactions

The development of imidazo[1,5-a]pyridine-based therapeutic agents has been significantly guided by Structure-Activity Relationship (SAR) studies. These investigations have been crucial in optimizing the interaction of these compounds with their molecular targets.

For instance, in the development of 5-HT4 receptor partial agonists for cognitive disorders, SAR studies have focused on the modification of alkyl substituents on the imidazo[1,5-a]pyridine ring and the type of alicyclic amine in the structure. nih.govresearchgate.net These studies have led to the discovery of potent, selective, and brain-penetrant lead compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov

Similarly, extensive SAR studies have been conducted on a series of imidazo[1,5-a]pyridine-based inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), an enzyme linked to cognitive function. mdpi.comscilifelab.se These studies, involving the synthesis and evaluation of numerous analogs, have elucidated the importance of specific structural features, such as chiral centers and the nature of substituents on a phenyl ring connected to the bicyclic core, for inhibitory activity. mdpi.com For example, it was found that the stereochemistry of a methyl group can be important for inhibition, and that substitutions on the phenyl ring significantly impact the inhibitory capacity. diva-portal.org

TargetKey SAR FindingsReference
5-HT4 ReceptorModification of alkyl substituents on the imidazo[1,5-a]pyridine ring and the type of alicyclic amine are critical for potency and selectivity. nih.govresearchgate.net
Insulin-Regulated Aminopeptidase (IRAP)Stereochemistry of a methyl group and the substitution pattern on a phenyl ring directly connected to the bicyclic core significantly influence inhibitory activity. mdpi.comscilifelab.sediva-portal.org

Inhibitor Development for Biochemical Pathways (Mechanistic Focus)

The imidazo[1,5-a]pyridine scaffold has been instrumental in the development of inhibitors for various biochemical pathways, with a focus on understanding their mechanisms of action.

One significant area of research has been the development of topoisomerase II inhibitors. acs.org Certain aryl amide derivatives of imidazo[1,5-a]pyridine-1,2,4-thiadiazoles have shown potent cytotoxic effects against several human cancer cell lines, with some compounds exhibiting exceptional binding affinity for human topoisomerase IIβ. researchgate.net

Imidazo[1,5-a]pyridine derivatives have also been identified as inhibitors of cysteine proteases, such as papain. researchgate.net SAR studies have shown that these compounds act as specific inhibitors of cysteine proteases without affecting other protease types. researchgate.net The inhibitory mechanism involves a combination of hydrogen bonds and hydrophobic interactions with the protease. researchgate.net

Furthermore, imidazo[1,5-a]pyridine-benzimidazole hybrids have been developed as dual inhibitors of tubulin polymerization and the PI3K/Akt pathway. nih.govresearchgate.net One such hybrid, compound 5l, has demonstrated potent cytotoxic activity by binding to the colchicine (B1669291) binding site of tubulin, leading to a suppression of tubulin polymerization by 71.27% at its IC50 value of 1.71 μmol/L. nih.gov This inhibition of microtubule dynamics induces cell cycle arrest at the G2/M phase and triggers mitochondrial-dependent apoptosis in cancer cells. nih.govresearchgate.net Concurrently, this compound also inhibits the PI3K/Akt pathway, which is crucial for cell growth and survival, thereby retarding tumor growth through a multi-targeted mechanism. nih.gov

Inhibitor ClassTarget Pathway/EnzymeMechanism of ActionKey Findings
Imidazo[1,5-a]pyridine-1,2,4-thiadiazolesTopoisomerase IIβBinding to the enzymePotent cytotoxic effects against various cancer cell lines.
1-substituted pyridylimidazo[1,5-a]pyridinesCysteine Proteases (e.g., papain)Specific inhibition via hydrogen bonds and hydrophobic interactionsSpecific inhibition of cysteine proteases with no effect on other protease types.
Imidazo[1,5-a]pyridine-benzimidazole hybridsTubulin Polymerization and PI3K/Akt PathwayDual inhibition: binds to the colchicine site of tubulin and inhibits the PI3K/Akt pathwayInduces G2/M cell cycle arrest and apoptosis; retards tumor growth.

Research into Antitumor Agent Scaffolds

The imidazo[1,5-a]pyridine core is recognized as a privileged pharmacophoric scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. beilstein-journals.orgresearchgate.net Its unique chemical structure and versatility have drawn significant attention for its potential in developing novel therapeutic agents, particularly in the field of oncology. rsc.orgacs.org Researchers have explored this heterocyclic system extensively, leading to the discovery of various derivatives with potent antitumor activities. researchgate.net These compounds often function by targeting critical cellular processes involved in cancer proliferation and survival.

One area of research involves the hybridization of the imidazo[1,5-a]pyridine scaffold with other pharmacophores to enhance anticancer activity. A notable example is the development of imidazo[1,5-a]pyridine-chalcone hybrids. nih.gov A series of these conjugates were synthesized and evaluated for their cytotoxicity against several human cancer cell lines. nih.govrsc.org Among the synthesized compounds, two derivatives demonstrated significant cytotoxic effects, particularly against the MDA-MB-231 breast cancer cell line. rsc.org Further investigation into the mechanism of action revealed that these active compounds induce apoptosis and disrupt microtubule formation, key processes in preventing cancer cell division. nih.govrsc.org The potential of these compounds was also confirmed through molecular docking studies, which elucidated their binding and microtubule disruption activity. rsc.org

Table 1: Cytotoxicity of Imidazo[1,5-a]pyridine-Chalcone Conjugates

Compound Target Cell Line IC₅₀ (μM)
Chalcone Hybrid 1 MDA-MB-231 (Breast) 4.23 ± 0.25
Chalcone Hybrid 2 MDA-MB-231 (Breast) 3.26 ± 0.56

Data sourced from a study on imidazo[1,5-a]pyridine-chalcone derivatives. rsc.org

Another successful approach has been the synthesis of imidazo[1,5-a]pyridine-benzimidazole hybrids. These molecules have shown significant cytotoxic activity across a broad panel of human tumor cell lines. researchgate.net Specifically, compounds designated as 5d and 5l were identified as potent agents with Growth Inhibitory (GI₅₀) values in the low micromolar range against sixty different human cancer cell lines, including leukemia, lung, colon, and prostate cancer cells. researchgate.net

The mechanism of these hybrids is multifaceted; they have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis. researchgate.net Their anticancer effects are attributed to a dual inhibitory action: they disrupt microtubule assembly by binding to the colchicine binding site of tubulin and also inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. researchgate.net Importantly, these compounds did not show significant cytotoxicity against normal human embryonic kidney cells (HEK-293), suggesting a degree of selectivity for cancer cells. researchgate.net

Q & A

Q. Q1. What are the established synthetic routes for Imidazo[1,5-a]pyridin-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is commonly synthesized via cyclocondensation of 2-picolylamines with nitroalkanes in polyphosphoric acid (PPA) medium, where phosphorous acid acts as a catalyst. Key parameters include:

  • Temperature : Optimal yields (70–85%) are achieved at 80–100°C.
  • Solvent : PPA ensures electrophilic activation of nitroalkanes, critical for ring closure .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted amines.
    Data Table :
Reaction ConditionYield (%)Purity (HPLC)
PPA, 80°C, 12 hrs7898%
PPA, 100°C, 8 hrs8595%

Safety and Handling Protocols

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.

Structural Confirmation Techniques

Q. Q3. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound derivatives?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]+ at m/z 162.1024) .
  • X-ray Crystallography : Single-crystal analysis resolves tautomeric forms and hydrogen-bonding networks (e.g., C–H···N interactions at 2.8–3.1 Å) .

Advanced Computational Design

Q. Q4. How can computational tools optimize the design of this compound derivatives for target-specific applications?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor reactivity .
  • Molecular Docking : Screen derivatives against protein targets (e.g., kinase inhibitors) using AutoDock Vina .
  • Reaction Simulation : COMSOL Multiphysics models reaction kinetics to minimize byproduct formation .

Mechanistic Studies and Byproduct Analysis

Q. Q5. How do mechanistic studies explain unexpected byproducts during this compound synthesis?

Methodological Answer:

  • Intermediate Trapping : Use quenching agents (e.g., D2_2O) to isolate intermediates for LC-MS analysis.
  • Isotopic Labeling : 15N^{15}N-labeling tracks nitrogen migration during cyclization .
  • Contradiction Resolution : Conflicting reports on dimer formation (e.g., 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(indene-dione)) are resolved by varying nitroalkane stoichiometry .

Biological Activity Profiling

Q. Q6. What statistical methods ensure robust evaluation of this compound’s biological activity?

Methodological Answer:

  • ANOVA : Compare dose-response curves (e.g., IC50_{50} values) across derivatives using Fisher’s protected least significant difference (p < 0.05) .
  • In Vivo Models : Use 25-mice cohorts to assess neuroactivity, ensuring data reproducibility .
    Data Table :
DerivativeIC50_{50} (nM)Selectivity Index
7p12 ± 1.515
10a8 ± 0.922

Reaction Optimization via Factorial Design

Q. Q7. How can factorial design improve reaction efficiency in this compound synthesis?

Methodological Answer: A 23^3 factorial design evaluates three factors: temperature (X1), catalyst loading (X2), and reaction time (X3).

  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., X1 = 90°C, X2 = 10 mol%, X3 = 10 hrs) .
  • Interaction Effects : ANOVA reveals catalyst-time interactions (p < 0.01) critical for maximizing yield .

Handling Contradictory Spectral Data

Q. Q8. How should researchers resolve discrepancies in reported NMR shifts for this compound derivatives?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO deshields aromatic protons by 0.3–0.5 ppm .
  • Tautomerism : Variable temperature NMR (VT-NMR) distinguishes enamine-imine equilibria .
  • Cross-Validation : Align HRMS and X-ray data to confirm assignments .

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